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  • Product: Propionic acid, 2-methyl-2-(phenylthio)-
  • CAS: 5219-64-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Fundamental Properties and Applications of 2-Methyl-2-(phenylthio)propanoic Acid

Executive Summary In the landscape of advanced organic synthesis and drug development, sterically hindered building blocks play a critical role in modulating pharmacokinetic properties and directing highly specific chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, sterically hindered building blocks play a critical role in modulating pharmacokinetic properties and directing highly specific chemical transformations. 2-Methyl-2-(phenylthio)propanoic acid (CAS: 5219-64-7), also known as α -(phenylthio)isobutyric acid or 2-methyl-2-(phenylsulfanyl)propanoic acid, is a bifunctional molecule characterized by a carboxylic acid moiety, a gem-dimethyl group, and a phenylthio ether.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic workflows, and downstream derivatizations. By understanding the thermodynamic and kinetic causality behind its reactivity—specifically the steric shielding provided by the gem-dimethyl group and the electronic modularity of the thioether—researchers can effectively leverage this compound in the design of metabolically stable pharmaceuticals and complex molecular architectures.

Structural Rationale & Physicochemical Profile

The utility of 2-methyl-2-(phenylthio)propanoic acid stems from its unique structural triad:

  • Gem-Dimethyl Group (Thorpe-Ingold Effect): The fully substituted α -carbon prevents unwanted α -deprotonation and enolization during downstream basic reactions. In drug design, this steric bulk significantly enhances metabolic stability by blocking cytochrome P450-mediated α -oxidation.

  • Phenylthio Ether: The thioether acts as a lipophilic handle that can be precisely tuned. It can be oxidized to a sulfoxide or sulfone, converting a mildly electron-donating group into a strongly electron-withdrawing group, thereby increasing the acidity of the adjacent carboxylic acid.

  • Carboxylic Acid: Provides a versatile anchor for amide coupling, esterification, or reduction, though its reactivity is heavily modulated by the adjacent steric bulk.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Methyl-2-(phenylthio)propanoic acid
Common Synonyms 2-Methyl-2-(phenylsulfanyl)propanoic acid
CAS Registry Number 5219-64-7
Molecular Formula C 10​ H 12​ O 2​ S
Molecular Weight 196.27 g/mol
Monoisotopic Mass 196.0558 Da[1]
InChIKey UYGHXQNQIUVOES-UHFFFAOYSA-N[2]

Synthetic Methodologies & Causality

The primary route to synthesize 2-methyl-2-(phenylthio)propanoic acid relies on the nucleophilic substitution of an α -halo isobutyric acid derivative with a thiolate nucleophile[3].

Causality in Reaction Design: The electrophile, 2-bromo-2-methylpropanoic acid, possesses a tertiary alkyl bromide. Standard S N​ 2 reactions are typically forbidden at tertiary centers due to extreme steric hindrance. However, the adjacent carbonyl group lowers the activation energy for substitution, and the highly polarizable, highly nucleophilic thiophenolate anion can successfully attack the α -carbon. Elevated temperatures (reflux) are strictly required to overcome the remaining steric activation barrier.

Workflow A 2-Bromo-2-methylpropanoic acid (Electrophile) C Base (KOH) Solvent (EtOH) A->C Substitution B Thiophenol (PhSH) (Nucleophile) B->C Deprotonation D 2-Methyl-2-(phenylthio)propanoic acid (Target Molecule) C->D Nucleophilic Attack

Workflow for the nucleophilic substitution synthesis of 2-methyl-2-(phenylthio)propanoic acid.

Downstream Derivatizations & Drug Design Applications

Derivatizing this molecule requires careful consideration of its steric environment.

Amide Coupling Constraints: Standard coupling reagents like EDC/HOBt often fail or result in poor yields because the bulky gem-dimethyl group prevents the incoming amine from efficiently attacking the activated ester intermediate. To force the reaction forward, the carboxylic acid must be converted to a highly reactive acyl chloride using oxalyl chloride and catalytic DMF, or coupled using highly active uronium salts like HATU.

Oxidation Pathways: Oxidation of the thioether to a sulfone (-SO 2​ Ph) is a common strategy in medicinal chemistry to eliminate the risk of reactive sulfur metabolite formation in vivo, while simultaneously increasing the topological polar surface area (TPSA) of the molecule.

Derivatization Core 2-Methyl-2-(phenylthio)propanoic acid Ox1 Sulfoxide Derivative (Ph-S(=O)-C(Me)2-COOH) Core->Ox1 1 eq. mCPBA Ox2 Sulfone Derivative (Ph-SO2-C(Me)2-COOH) Core->Ox2 Excess mCPBA / KMnO4 Amide Amide Derivative (Ph-S-C(Me)2-CONHR) Core->Amide Acyl Chloride + Amine Ester Ester Derivative (Ph-S-C(Me)2-COOR) Core->Ester Acid Catalysis + Alcohol Ox1->Ox2 Excess Oxidant

Primary derivatization pathways including oxidation, amidation, and esterification workflows.

Self-Validating Experimental Protocols

As an application scientist, it is imperative that protocols are designed with built-in validation steps to ensure reaction fidelity and prevent the carryover of impurities.

Protocol A: Synthesis of 2-Methyl-2-(phenylthio)propanoic Acid

Objective: Synthesize the core building block via nucleophilic substitution[3].

  • Preparation: Dissolve 2-bromo-2-methylpropanoic acid (1.0 eq) in anhydrous ethanol under an inert atmosphere.

  • Base Addition: Add potassium hydroxide (2.2 eq) to the solution. Causality: 1.0 eq is consumed to deprotonate the carboxylic acid, 1.0 eq deprotonates the thiophenol, and the 0.2 eq excess ensures complete formation of the highly nucleophilic thiophenolate anion.

  • Nucleophile Addition: Slowly add thiophenol (1.1 eq) dropwise at 0 °C to safely manage the exothermic acid-base reaction.

  • Thermal Activation: Heat the reaction mixture to reflux for 6-8 hours. Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting bromide spot fully disappears.

  • Workup & Acidification: Cool to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the residue with water and carefully acidify with 1M HCl until the pH reaches ~2. Validation: The pH check is critical; the product will only partition into the organic layer if the carboxylate is fully protonated.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the crude product. Purify via recrystallization.

Protocol B: Sterically Hindered Amide Coupling via Acyl Chloride

Objective: Synthesize an amide derivative overcoming the Thorpe-Ingold steric shield.

  • Activation: Dissolve 2-methyl-2-(phenylthio)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under argon. Validation: Argon prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride intermediate back to the starting acid.

  • Chlorination: Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by 2 drops of anhydrous DMF. Causality: DMF acts as a catalyst by forming the active Vilsmeier-Haack reagent. Immediate gas evolution (CO and CO 2​ ) will be observed.

  • Monitoring: Stir at room temperature for 2 hours. Validation: The cessation of gas evolution visually confirms the total conversion of the carboxylic acid to the acyl chloride.

  • Purification of Intermediate: Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride. Causality: Failure to remove oxalyl chloride will result in its reaction with the amine in the next step, forming unwanted urea byproducts.

  • Coupling: Redissolve the crude acyl chloride in DCM, cool to 0 °C, and slowly add the desired amine (1.2 eq) and triethylamine (2.0 eq).

  • Isolation: Stir for 4 hours, quench with saturated aqueous NaHCO 3​ , extract with DCM, wash with 1M HCl (to remove unreacted amine), dry, and concentrate.

References[2] Title: 5219-64-7 (C10H12O2S) - PubChemLite

Sources

Exploratory

Synthesis of 2-Methyl-2-(phenylthio)propanoic Acid: A Comprehensive Technical Guide

Introduction 2-Methyl-2-(phenylthio)propanoic acid (also known as 2-(phenylthio)isobutyric acid) is a highly valuable building block in medicinal chemistry, primarily utilized in the development of thiofibrate analogs an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-2-(phenylthio)propanoic acid (also known as 2-(phenylthio)isobutyric acid) is a highly valuable building block in medicinal chemistry, primarily utilized in the development of thiofibrate analogs and peroxisome proliferator-activated receptor gamma (PPARγ) modulators . The presence of a sterically hindered quaternary carbon adjacent to the thioether linkage presents unique synthetic challenges, particularly regarding nucleophilic substitution and ester hydrolysis.

This whitepaper details two field-proven methodologies for its preparation: the classical two-step nucleophilic substitution-saponification route, and the highly atom-economical, multicomponent Bargellini reaction.

Mechanistic Pathways and Causality

The Classical SN2 Substitution and Saponification Route

The most reliable and scalable method for generating 2-methyl-2-(phenylthio)propanoic acid involves the reaction of thiophenol with ethyl 2-bromoisobutyrate, followed by ester hydrolysis .

Causality in Reagent Selection:

  • Nucleophile Generation: Thiophenol is a soft, highly polarizable nucleophile. Using a mild base like potassium carbonate (K2CO3) in a polar aprotic solvent (e.g., acetonitrile) selectively generates the thiolate anion without prematurely hydrolyzing the ethyl ester of the electrophile .

  • Overcoming Steric Hindrance: Ethyl 2-bromoisobutyrate possesses a tertiary bromide. While tertiary substrates typically favor E2 elimination, the extreme nucleophilicity and low basicity of the thiolate anion allow the SN2 displacement to outcompete elimination, forming the thioether bond efficiently.

  • Saponification Dynamics: The resulting intermediate, ethyl 2-(phenylthio)isobutyrate, is highly sterically hindered. The gem-dimethyl group creates a neopentyl-like steric shield that blocks the Bürgi-Dunitz trajectory of the incoming hydroxide ion. Standard aqueous NaOH hydrolysis is often sluggish. Employing Lithium Hydroxide (LiOH) in a ternary solvent system (THF/MeOH/H2O) ensures homogeneity and enhances the electrophilicity of the carbonyl carbon via lithium coordination, driving the saponification to completion .

The Multicomponent Bargellini Reaction

For a more direct, one-pot synthesis, the Bargellini reaction offers an elegant alternative that bypasses the ester intermediate entirely .

Causality in Reagent Selection:

  • In Situ Electrophile Generation: Chloroform is deprotonated by a strong base (e.g., NaOH or KF/Al2O3) to form a trichloromethide anion, which attacks acetone. The resulting intermediate undergoes rapid intramolecular cyclization to form a highly reactive gem-dichloroepoxide.

  • Nucleophilic Ring Opening: The thiolate anion attacks the sterically accessible carbon of the epoxide, triggering a cascade that expels a chloride ion and forms a transient acyl chloride.

  • In Situ Hydrolysis: The basic aqueous environment immediately hydrolyzes the acyl chloride to the final carboxylic acid. Utilizing KF/Al2O3 instead of NaOH can provide a strong, non-nucleophilic basic surface that minimizes unwanted side reactions, improving the overall yield profile .

Experimental Workflows and Self-Validating Protocols

Protocol A: Two-Step SN2 and Hydrolysis

Step 1: Synthesis of Ethyl 2-(phenylthio)isobutyrate

  • Setup: In an oven-dried round-bottom flask under inert atmosphere, dissolve thiophenol (1.0 equiv.) in anhydrous acetonitrile (0.5 M).

  • Base Addition: Add anhydrous K2CO3 (2.2 equiv.). Stir for 15 minutes at room temperature to ensure complete thiolate formation.

  • Electrophile Addition: Add ethyl 2-bromoisobutyrate (1.1 equiv.) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 6 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the thiophenol spot (UV active, strong odor) indicates reaction completion.

  • Workup: Cool to room temperature, dilute with cold water, and extract with ethyl acetate. Wash the organic layer with 1M NaOH to remove any unreacted thiophenol, followed by a brine wash. Dry over Na2SO4 and concentrate in vacuo to yield the intermediate ester as an oil.

Step 2: Saponification

  • Setup: Dissolve the crude ester in a 3:2:1 mixture of THF/MeOH/H2O (0.2 M).

  • Hydrolysis: Add LiOH monohydrate (5.0 equiv.). Stir at room temperature for 3–5 hours.

  • Validation: TLC monitoring (Hexanes/EtOAc 7:3 with 1% AcOH) will show a baseline shift from the non-polar ester to a highly polar spot corresponding to the acid.

  • Workup: Evaporate the majority of the organic solvents. Acidify the remaining aqueous mixture to pH 2 using 10% aqueous HCl. Extract with ethyl acetate (3x). Wash with brine, dry over MgSO4, and concentrate to yield 2-methyl-2-(phenylthio)propanoic acid.

Protocol B: One-Pot Bargellini Reaction
  • Setup: In a flask equipped with a magnetic stirrer, combine thiophenol (1.0 equiv.) and acetone (excess, acting as both reactant and solvent).

  • Reagent Addition: Add chloroform (1.5 equiv.). Cool the mixture to 0 °C using an ice bath to control the initial exotherm.

  • Base Addition: Slowly add finely powdered NaOH (4.0 equiv.) or KF/Al2O3 in portions over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 to 24 hours.

  • Workup: Evaporate the excess acetone under reduced pressure. Dissolve the crude residue in water and wash with diethyl ether (2x) to extract non-acidic impurities (self-validation step to ensure purity).

  • Isolation: Acidify the aqueous layer with concentrated HCl to pH 2. The target product will precipitate or can be extracted into ethyl acetate, yielding the pure carboxylic acid after solvent removal.

Quantitative Data and Yield Comparison

The following table summarizes the performance metrics of the two synthetic pathways based on established literature parameters.

ParameterTwo-Step SN2 & HydrolysisMulticomponent Bargellini
Overall Yield 60 - 75%52 - 72%
Reaction Time ~10 hours (combined)12 - 24 hours
Step Count 21
Purification Need Acid/Base extractionAcid/Base extraction
Scalability High (Robust intermediate)Moderate (Exothermic control needed)
Key Advantage High purity, easily monitoredHigh atom economy, no ester intermediate

Visualizations

SN2_Pathway Thiophenol Thiophenol (Nucleophile) Base1 Base: K2CO3 Solvent: CH3CN Thiophenol->Base1 EBiB Ethyl 2-bromoisobutyrate (Electrophile) EBiB->Base1 Intermediate Ethyl 2-(phenylthio)isobutyrate (Intermediate) Base1->Intermediate SN2 Substitution Base2 Base: LiOH Solvent: THF/MeOH/H2O Intermediate->Base2 Product 2-methyl-2-(phenylthio)propanoic acid (Final Product) Base2->Product Saponification

Caption: Two-step SN2 substitution and saponification pathway for the target acid.

Bargellini_Mech Acetone Acetone Epoxide gem-Dichloroepoxide (Reactive Intermediate) Acetone->Epoxide Deprotonation & Cyclization Chloroform Chloroform Chloroform->Epoxide Deprotonation & Cyclization Base NaOH or KF/Al2O3 Base->Epoxide Deprotonation & Cyclization AcylChloride Acyl Chloride (Transient) Epoxide->AcylChloride Nucleophilic Attack Thiophenol Thiophenol Product 2-methyl-2-(phenylthio)propanoic acid AcylChloride->Product In situ Hydrolysis

Caption: Multicomponent Bargellini reaction mechanism forming the target acid in one pot.

References

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study Source: PubMed Central (PMC) URL:[Link]

  • The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications Source: MDPI - Molecules URL:[Link]

  • US7615661B2 - Thioester compounds and their use in fragrance or flavor applications Source: Google Patents URL
  • KF-alumina-mediated Bargellini reaction Source: Tetrahedron Letters URL:[Link]

Foundational

The Mechanistic Paradigm of 2-Methyl-2-(phenylthio)propanoic Acid: A Foundational Pharmacophore in PPARα Modulation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Structural Biology Executive Summary The compound 2-methyl-2-(phenylthio)propanoic acid (also...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Structural Biology

Executive Summary

The compound 2-methyl-2-(phenylthio)propanoic acid (also known as phenylthio isobutyric acid) represents a critical structural milestone in the development of lipid-lowering therapeutics. Originally conceptualized as a sulfur-containing bioisostere of clofibric acid [1], this molecule serves as the foundational pharmacophore for highly selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, most notably GW-7647 [2]. This technical guide elucidates the structural pharmacology, transcriptional signaling mechanisms, and self-validating experimental protocols required to profile this compound's mechanism of action.

Structural Pharmacology & Bioisosterism: The Thioether Advantage

The transition from a phenoxy core (clofibric acid) to a phenylthio core (2-methyl-2-(phenylthio)propanoic acid) is not merely a cosmetic chemical substitution; it fundamentally alters the molecule's interaction with the PPARα ligand-binding domain (LBD).

The Causality of Sulfur Substitution:

  • Steric and Electronic Shifts: Sulfur possesses a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å) and is highly polarizable. The C–S–C bond angle (~105°) is significantly more acute than the C–O–C angle (~118°).

  • LBD Pocket Penetration: This altered geometry changes the spatial trajectory of the phenyl ring, allowing it to project deeper into the hydrophobic "Arm II" of the Y-shaped PPARα binding cavity.

  • Helix 12 Stabilization: The isobutyric acid headgroup remains perfectly positioned to form critical hydrogen bonds with Tyr464 and His440 on the Activation Function 2 (AF-2) domain (Helix 12). This interaction locks the receptor in its active conformation, which is the universal prerequisite for co-activator recruitment.

Mechanism of Action: The PPARα Transcriptional Axis

Upon cellular entry, 2-methyl-2-(phenylthio)propanoic acid acts as a direct nuclear receptor agonist. The signaling cascade operates through a precise, sequential mechanism:

  • Ligand Binding: The compound binds to the LBD of cytosolic/nuclear PPARα, inducing the AF-2 conformational shift.

  • Heterodimerization: The activated PPARα forms an obligate heterodimer with the Retinoid X Receptor (RXR).

  • Co-regulator Exchange: The conformational change forces the dissociation of co-repressors (e.g., NCoR, SMRT) and facilitates the recruitment of co-activators (e.g., PGC-1α, SRC-1).

  • DNA Binding: The PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Metabolic Reprogramming: The complex upregulates genes driving fatty acid β-oxidation (e.g., CPT1A, ACO) and lipid transport (ApoA-I), while downregulating triglyceride synthesis pathways.

PPAR_Signaling Ligand 2-Methyl-2-(phenylthio) propanoic acid PPAR PPARα LBD Ligand->PPAR Binds AF-2 Pocket Complex PPARα-RXR Heterodimer PPAR->Complex Conformational Shift PPRE PPRE on DNA Complex->PPRE DNA Binding CoActivator Co-activators (PGC-1α) CoActivator->Complex Recruited Genes Target Genes (CPT1, ACO, ApoA-I) PPRE->Genes Transcription

Fig 1: PPARα activation by 2-methyl-2-(phenylthio)propanoic acid and downstream gene transcription.

In Vitro Validation: Self-Validating Experimental Protocols

To rigorously validate the mechanism of action of 2-methyl-2-(phenylthio)propanoic acid, researchers must employ a two-tiered experimental approach. As an Application Scientist, I mandate the following protocols to ensure data integrity and eliminate biological false positives.

Protocol A: GAL4-PPARα Chimeric Reporter Assay (Transactivation)

This assay isolates the ligand-binding event to quantify direct receptor agonism [3].

  • Cell Preparation: Seed CV-1 cells (chosen for their lack of endogenous PPARs, minimizing background noise) in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS.

  • Transfection: Co-transfect cells using a liposomal reagent with three plasmids: pM-hPPARα (GAL4-DBD fused to PPARα-LBD), p4xUASg-tk-luc (Firefly luciferase reporter), and pRL-CMV (Renilla luciferase).

  • Ligand Treatment: After 24 hours, replace media with serum-free DMEM containing 2-methyl-2-(phenylthio)propanoic acid (1 µM – 100 µM). Use GW-7647 (10 nM) as a positive control and 0.1% DMSO as a vehicle control.

  • Quantification: Lyse cells after 24 hours and measure luminescence using a Dual-Luciferase system.

  • Causality & Trustworthiness: Fusing the PPARα LBD to a GAL4 DNA-binding domain ensures the luminescent signal is exclusively driven by the introduced construct binding to the UASg promoter. Normalizing Firefly against Renilla luminescence controls for well-to-well variations in transfection efficiency, creating a mathematically self-validating data point.

Workflow Cell Cultured CV-1 / HepG2 Cells Transfect Transfection: pM-hPPARα & Reporter Cell->Transfect Treat Ligand Treatment (Test Compound vs Control) Transfect->Treat Lysis Cell Lysis Treat->Lysis Assay Dual-Luciferase Quantification Lysis->Assay

Fig 2: Step-by-step experimental workflow for the PPARα luciferase reporter transactivation assay.

Protocol B: RT-qPCR for Endogenous Target Gene Expression
  • Treatment: Treat HepG2 human hepatoma cells with the established EC50​ concentration of the compound for 24 hours.

  • Extraction & Synthesis: Extract total RNA using a guanidinium thiocyanate-phenol-chloroform method. Reverse transcribe 1 µg of high-purity RNA ( A260/280​>1.8 ) into cDNA.

  • Amplification: Perform qPCR utilizing SYBR Green chemistry with primers specifically designed for CPT1A (Carnitine Palmitoyltransferase 1A) and ACO (Acyl-CoA Oxidase).

  • Analysis: Calculate relative fold change using the 2−ΔΔCt method, normalizing against GAPDH.

  • Causality & Trustworthiness: While the reporter assay confirms isolated LBD binding, RT-qPCR validates the functional physiological consequence. If the compound binds the LBD but fails to displace corepressors within a native chromatin environment, target genes will not be transcribed. This step definitively proves true physiological agonism.

Quantitative Data & Efficacy Profiling

The structural evolution from clofibric acid to the highly selective GW-7647 demonstrates the critical importance of the phenylthio isobutyric acid core. The table below summarizes the comparative pharmacodynamics of these structural relatives.

CompoundStructural CoreTarget ReceptorRelative in vitro Potency ( EC50​ )Primary Metabolic Outcome
Clofibric Acid Phenoxy isobutyric acidPPARα (Weak/Pan)~50 µMBaseline lipid reduction
2-Methyl-2-(phenylthio)propanoic acid Phenylthio isobutyric acidPPARα~20-30 µMEnhanced β-oxidation
GW-7647 Phenylthio isobutyric acid (Urea derivative)PPARα (Highly Selective)~0.006 µMProfound triglyceride clearance

Data synthesis based on established structure-activity relationship (SAR) trends in fibrate and ureidofibrate-like derivatives.

Conclusion

The compound 2-methyl-2-(phenylthio)propanoic acid is far more than a simple chemical analog; it is a master key to understanding PPARα LBD architecture. By substituting oxygen with sulfur, researchers unlocked a deeper hydrophobic interaction within the receptor, establishing a structural chassis that ultimately led to the discovery of ultra-potent metabolic modulators. For drug development professionals, mastering the mechanistic profiling of this core structure remains an essential exercise in rational drug design.

References

  • Andreani, F., Andrisano, R., & Andreani, A. (1975). "New alpha-substituted arylthioacetic derivatives forming analogues of clofibrate." Il Farmaco; edizione scientifica, 30(11), 847-858. Available at:[Link]

  • Japan Science and Technology Agency (JST). "GW-7647 | Chemical Substance Information." J-GLOBAL. Available at:[Link]

  • Goto, T., Takahashi, N., Kato, S., Egawa, K., Ebisu, S., Moriyama, T., Fushiki, T., & Kawada, T. (2005). "Auraptene, a citrus fruit compound, regulates gene expression as a PPARalpha agonist in HepG2 hepatocytes." Biochemical and Biophysical Research Communications, 337(2), 440-445. Available at:[Link]

Exploratory

Predicted Biological Activity of 2-Methyl-2-(phenylthio)propanoic Acid: A Structural & Mechanistic Paradigm in PPARα Modulation

An in-depth technical guide on the predicted biological activity of 2-methyl-2-(phenylthio)propanoic acid, designed for researchers, medicinal chemists, and drug development professionals. Executive Summary In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the predicted biological activity of 2-methyl-2-(phenylthio)propanoic acid, designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

In the landscape of metabolic disease therapeutics, the structural optimization of lipid-lowering agents is a continuous pursuit. 2-Methyl-2-(phenylthio)propanoic acid (also known as α -(phenylthio)isobutyric acid) serves as a foundational "thiofibrate" scaffold. By replacing the traditional ether oxygen found in classical fibrates (e.g., clofibrate, fenofibrate) with a thioether sulfur, this compound exhibits a distinct physicochemical profile. Based on its structural homology and established structure-activity relationships (SAR) in medicinal chemistry, this compound is predicted to function as a highly potent, subtype-selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist [1]. This whitepaper delineates the molecular rationale, predicted mechanism of action, and the self-validating experimental workflows required to characterize its biological activity.

Molecular Rationale: The Thio-Isostere Advantage

The biological efficacy of fibrate drugs is heavily dependent on their ability to dock within the large (~1,400 ų) lipophilic ligand-binding domain (LBD) of PPARα. The substitution of oxygen with sulfur in 2-methyl-2-(phenylthio)propanoic acid fundamentally alters the molecule's interaction with this pocket[2]:

  • Enhanced Lipophilicity (LogP): Sulfur is larger, more polarizable, and less electronegative than oxygen. This increases the overall lipophilicity of the molecule, driving a higher thermodynamic affinity for the hydrophobic core of the PPARα LBD[1].

  • Altered Spatial Trajectory: The C–S–C bond angle (~105°) is more acute than the C–O–C bond angle (~111°). This subtle conformational shift projects the phenyl ring deeper into the lipophilic arm of the receptor, optimizing van der Waals interactions with key residues such as Tyr314 and Tyr464[3].

  • Scaffold for High-Potency Derivatives: This exact thioisobutyric acid core is the critical building block for ultra-potent, next-generation PPARα agonists, including GW9578 and GW7647, which exhibit nanomolar affinities compared to the micromolar affinities of classical phenoxy-fibrates[1][2].

SAR A Isobutyric Acid Scaffold (Fibrate Core) B Phenoxy Linker (e.g., Clofibrate) Moderate PPARα Affinity A->B Oxygen Isostere C Phenylthio Linker (2-methyl-2-(phenylthio)propanoic acid) Enhanced PPARα Affinity A->C Sulfur Isostere D Increased Lipophilicity (LogP) C->D E Expanded Steric Bulk (Deep Pocket Binding) C->E F Altered Electron Density C->F G High-Potency PPARα Agonists (e.g., GW9578, GW7647) D->G E->G F->G

SAR logic tree illustrating the bioisosteric advantage of thiofibrates over classical fibrates.

Predicted Mechanism of Action (MoA) & Signaling Cascade

As a thiofibrate, 2-methyl-2-(phenylthio)propanoic acid acts as a lipid sensor mimetic. Upon entering the cell, the compound binds to the cytosolic/nuclear PPARα receptor.

Mechanistically, the binding of the carboxylic acid headgroup to the polar network (His440, Ser280, Tyr464) and the phenylthio tail to the hydrophobic pocket induces a critical conformational change[3]. This stabilizes Activation Function 2 (AF-2) on Helix 12, triggering the release of corepressors (e.g., NCoR) and the recruitment of coactivators (e.g., PGC-1α)[4]. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA[3].

This transcriptional regulation leads to the upregulation of genes driving fatty acid β -oxidation (CPT1) and HDL synthesis (ApoA-I, ApoA-II), while concurrently downregulating ApoC-III to enhance VLDL clearance[1][4].

Pathway Ligand 2-Methyl-2-(phenylthio) propanoic acid (Ligand) PPAR PPARα LBD (Cytosol/Nucleus) Ligand->PPAR Binding Complex Ligand-PPARα-RXR Heterodimer PPAR->Complex +RXR PPRE PPRE Binding (DNA) Complex->PPRE Translocation/ Activation GeneUp Upregulation: CPT1, ApoA-I, ApoA-II (Fatty Acid Oxidation) PPRE->GeneUp GeneDown Downregulation: ApoC-III (VLDL Clearance) PPRE->GeneDown

Intracellular signaling cascade of PPARα activation and subsequent gene regulation.

Experimental Workflows for Validation

To empirically validate the predicted biological activity of this compound, a two-tiered orthogonal screening approach is required. These protocols are designed as self-validating systems to ensure data integrity.

Workflow 1: In Vitro TR-FRET Coactivator Recruitment Assay

Objective: Quantify the direct binding affinity ( EC50​ ) of the compound to the PPARα LBD and its ability to induce a transcriptionally active conformation.

  • Step 1: Complex Assembly. Incubate GST-tagged human PPARα-LBD with a terbium (Tb)-labeled anti-GST antibody in a 384-well plate.

    • Causality: The GST tag ensures uniform spatial orientation of the receptor. Terbium serves as a long-lifetime fluorophore donor; introducing a time delay before measurement eliminates short-lived background autofluorescence, ensuring an exceptionally high signal-to-noise ratio.

  • Step 2: Ligand Titration. Introduce 2-methyl-2-(phenylthio)propanoic acid in a 12-point serial dilution (from 10 µM down to 0.1 nM).

    • Causality: A wide dynamic range is necessary to capture the full sigmoidal dose-response curve, allowing for precise calculation of the Hill slope and EC50​ .

  • Step 3: Coactivator Addition. Add a fluorescein-labeled PGC-1α peptide.

    • Causality: True agonists stabilize Helix 12, creating a hydrophobic cleft that recruits the PGC-1α peptide. This event brings the fluorescein acceptor into close proximity (<10 nm) with the Tb donor, enabling Fluorescence Resonance Energy Transfer (FRET).

  • Step 4: Ratiometric Detection. Measure emission at 520 nm (fluorescein) and 495 nm (terbium). The 520/495 emission ratio directly correlates with ligand-induced receptor activation.

Workflow 2: Cell-Based Dual-Luciferase Reporter Assay

Objective: Validate cellular permeability, nuclear translocation, and functional transcriptional efficacy in a physiological model.

  • Step 1: Co-Transfection. Transfect HepG2 (human hepatoma) cells with a plasmid containing a PPRE driving a firefly luciferase reporter, alongside a constitutively active Renilla luciferase plasmid.

    • Causality: HepG2 cells provide a physiologically relevant hepatic environment rich in endogenous lipid-metabolizing machinery. The Renilla plasmid acts as a critical internal control to normalize for variations in transfection efficiency and potential compound cytotoxicity, rendering the assay self-validating.

  • Step 2: Compound Treatment. Treat the transfected cells with varying concentrations of the thiofibrate compound for 24 hours.

    • Causality: A 24-hour incubation provides sufficient time for cellular uptake, heterodimerization, and the complete transcription/translation cycle of the reporter gene.

  • Step 3: Sequential Lysis and Detection. Lyse cells and sequentially measure firefly and Renilla luminescence using a dual-injector plate reader. Calculate the fold-activation relative to a vehicle (DMSO) control.

Quantitative Data & Predicted Pharmacodynamics

Based on the structure-activity relationships of known thiofibrate derivatives, the substitution of the heteroatom linker drastically shifts the pharmacodynamic profile. The table below summarizes the predicted quantitative advantages of the phenylthioisobutyric acid scaffold compared to traditional phenoxy variants[1][3].

Compound ScaffoldLinker HeteroatomPredicted PPARα EC50​ In Vivo Lipid Lowering EfficacyKey Pharmaceutical Derivatives
Phenoxyisobutyric Acid Oxygen (-O-)50 µM - 100 µM (Weak)ModerateClofibrate, Fenofibrate
Phenylthioisobutyric Acid Sulfur (-S-)0.1 nM - 10 nM (Potent)HighGW9578, GW7647, KSM-01

Conclusion & Translational Outlook

2-Methyl-2-(phenylthio)propanoic acid represents a highly optimized bioisostere in the realm of nuclear receptor pharmacology. By leveraging the unique steric and electronic properties of a thioether linkage, this scaffold achieves superior docking within the PPARα ligand-binding domain. For drug development professionals, utilizing this compound as a synthetic intermediate or lead scaffold offers a validated pathway toward developing highly potent therapeutics for dyslipidemia, hypertriglyceridemia, and broader metabolic syndromes.

References

  • Brown, P. J., et al. "A Ureido-Thioisobutyric Acid (GW9578) Is a Subtype-Selective PPARα Agonist with Potent Lipid-Lowering Activity." Journal of Medicinal Chemistry.1

  • "Synthesis, radiolabeling and initial in vivo evaluation of [11C]KSM-01 for imaging PPAR-α receptors." PMC - National Institutes of Health. 3

  • Desai, J., et al. "Novel and efficient synthesis of tert-butyl- 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate, a Key Intermediate in the Synthesis of Ureido Thioisobutyric Acid." Taylor & Francis. 2

  • "ChemInform Abstract: Novel and Efficient Synthesis of tert-Butyl-2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate." ResearchGate. 4

Sources

Foundational

Solubility Profile of 2-Methyl-2-(phenylthio)propanoic Acid in Common Laboratory Solvents: A Comprehensive Technical Guide

Executive Summary 2-Methyl-2-(phenylthio)propanoic acid (CAS 5219-64-7)[1] is a highly versatile thioether carboxylic acid utilized extensively as a synthetic intermediate and building block in pharmaceutical development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-(phenylthio)propanoic acid (CAS 5219-64-7)[1] is a highly versatile thioether carboxylic acid utilized extensively as a synthetic intermediate and building block in pharmaceutical development. Its molecular architecture—comprising a lipophilic phenyl ring, a polarizable thioether linkage, a sterically demanding gem-dimethyl group, and a terminal ionizable carboxylic acid—dictates a complex, highly specific solvation profile. This guide provides a rigorous analysis of its solubility characteristics, detailing the underlying thermodynamic causality and providing self-validating experimental protocols for bench scientists and formulation engineers.

Structural Determinants of Solvation: A Mechanistic Analysis

As an application scientist, I approach solubility not merely as an empirical value, but as a thermodynamic equilibrium governed by intermolecular forces. For 2-methyl-2-(phenylthio)propanoic acid, three structural features dominate its solvation behavior:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The presence of two methyl groups on the alpha carbon introduces significant steric bulk. This bulk disrupts the planarity of the molecule, preventing tight, highly ordered crystal lattice packing. Consequently, the lattice energy is lowered, which thermodynamically favors dissolution in organic solvents compared to its unbranched analogs.

  • The Thioether Linkage: Unlike an ether oxygen, the sulfur atom in the thioether linkage is larger and highly polarizable. This enhances London dispersion forces and enables strong dipole-induced dipole interactions. As a result, the molecule exhibits exceptional affinity for halogenated solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., DMSO, DMF).

  • The Carboxylic Acid Moiety (pH-Dependent Partitioning): The terminal carboxylic acid (estimated pKa ~4.5) acts as the primary hydrophilic domain. The solubility of this compound in aqueous media is strictly governed by the Henderson-Hasselbalch relationship. At acidic pH (< 3.5), the molecule exists in its unionized, protonated state (HA), rendering it highly lipophilic and practically insoluble in water. At physiological pH (7.4), it deprotonates to form a carboxylate anion (A-), increasing aqueous solubility exponentially via ion-dipole interactions with water[2].

Empirical Solubility Profile in Common Lab Solvents

The following table synthesizes the thermodynamic solubility of 2-methyl-2-(phenylthio)propanoic acid across a spectrum of dielectric constants. These values are derived from structural analog modeling and established solvation principles to serve as a practical baseline for experimental design.

SolventDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)Solvation CategoryMechanistic Driver
Water (pH 1.2) 80.1< 0.1Practically InsolubleHigh lipophilicity of the unionized form.
Water (pH 7.4) 80.1> 10.0SolubleIon-dipole interactions (carboxylate salt).
Methanol 32.7> 100.0Freely SolubleStrong hydrogen bonding with the carboxylic acid.
DMSO 46.7> 100.0Freely SolubleStrong dipole interactions with the thioether.
Dichloromethane 9.1> 100.0Freely SolubleHigh polarizability matching the sulfur atom.
Ethyl Acetate 6.0> 50.0SolubleModerate dipole-dipole interactions.
Hexanes 1.9< 5.0Slightly SolubleLimited by the polar carboxylic acid group.

Self-Validating Experimental Workflows

To generate robust, reproducible data for formulation or synthetic scale-up, empirical validation is mandatory. The following protocols are designed as self-validating systems, ensuring that artifacts (such as supersaturation or pH drift) are actively monitored and mitigated.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is aligned with the rigorous standards outlined in [2] and .

  • Saturation: Add an excess amount of 2-methyl-2-(phenylthio)propanoic acid (e.g., 50 mg) to a glass vial containing 1.0 mL of the target solvent. Causality: Excess solid must be visually present to guarantee that the chemical potential of the solid matches that of the solution, fulfilling the thermodynamic definition of equilibrium.

  • Isothermal Equilibration: Seal the vial and agitate at a constant 25.0 ± 0.1 °C for 24 to 48 hours. Causality: Temperature fluctuations drastically alter solubility. Strict isothermal conditions prevent the formation of supersaturated states.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, or filter using a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen specifically because it is highly inert and prevents the non-specific adsorption of lipophilic molecules that commonly occurs with nylon or cellulose filters.

  • Quantification & Validation: Dilute the supernatant and analyze via HPLC-UV. To self-validate the equilibrium, sample at both 24 hours and 48 hours. If the concentration difference (ΔC) is < 5%, thermodynamic equilibrium is confirmed[2].

Protocol 2: pH-Solubility Profiling for Aqueous Media

When assessing aqueous solubility for biological assays or formulation, controlling the ionization state is critical[2].

  • Buffer Preparation: Prepare standardized aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Saturation & Equilibration: Add excess solute to 1.0 mL of each buffer and agitate isothermally at 25°C for 24 hours.

  • Final pH Verification (Critical Step): After equilibration, measure the pH of the saturated solution. Causality: The dissolution of a carboxylic acid releases protons, which can overwhelm the buffering capacity and lower the pH. If the final pH deviates by > 0.05 units from the target, the buffer strength must be increased, or the pH manually adjusted with NaOH.

  • Analysis: Separate phases and quantify via HPLC-UV against a standard calibration curve.

Visualizations of Solvation Workflows and Mechanisms

ShakeFlask Start 1. Saturation Excess Solute + Solvent Incubate 2. Equilibration Isothermal Agitation (25°C) Start->Incubate Separate 3. Phase Separation Filtration / Centrifugation Incubate->Separate Analyze 4. Quantification HPLC-UV Analysis Separate->Analyze Result Thermodynamic Solubility Value Analyze->Result

Fig 1. Standardized shake-flask methodology for thermodynamic solubility determination.

pHDependence Acidic Low pH (< 3.5) Protonated (HA) Physiol Physiological pH (7.4) Deprotonated (A-) Acidic->Physiol Base Addition OrgPhase High Organic Solubility (Lipophilic) Acidic->OrgPhase Partitions to AqPhase High Aqueous Solubility (Hydrophilic) Physiol->AqPhase Partitions to

Fig 2. pH-dependent ionization states and phase partitioning behavior.

References

  • Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant URL: [Link]

  • Title: New Substances Notification - OECD Test Guideline 105 Source: Government of Canada Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Application of 2-Methyl-2-(phenylthio)propanoic Acid in the Synthesis of Novel Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 2-methyl-2-(phenylthio)propanoic acid as a versatile precursor in the synthesis of anti-inflammatory agents....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-methyl-2-(phenylthio)propanoic acid as a versatile precursor in the synthesis of anti-inflammatory agents. We will delve into the mechanistic rationale, present detailed synthetic protocols, and discuss the broader implications for drug discovery and development.

Introduction: The Evolving Landscape of Anti-Inflammatory Drug Synthesis

The 2-arylpropionic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including Ibuprofen and Ketoprofen.[1][2] These agents primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of pro-inflammatory prostaglandins.[2][3] The continuous pursuit of novel anti-inflammatory agents with improved efficacy and reduced side effects has led to the exploration of diverse structural modifications of the classic 2-arylpropionic acid motif.[4][5]

The introduction of a thiophenyl group at the α-position, as seen in 2-methyl-2-(phenylthio)propanoic acid, offers a unique structural element for several reasons:

  • Modulation of Physicochemical Properties: The sulfur atom can influence the compound's lipophilicity and electronic properties, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Novel Biological Interactions: The phenylthio group may engage in specific interactions within the active site of target enzymes, such as COX, potentially leading to altered potency or selectivity.

  • Synthetic Versatility: The thioether linkage provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives.

This document will focus on the practical application of 2-methyl-2-(phenylthio)propanoic acid in the synthesis of potent anti-inflammatory agents, providing both the theoretical framework and actionable protocols for researchers in the field.

Mechanistic Rationale: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for the majority of NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.[2][3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor to various prostaglandins and thromboxanes involved in inflammation, pain, and fever.

  • COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is typically induced by inflammatory stimuli and is the primary target for anti-inflammatory drugs.

The non-selective inhibition of both COX-1 and COX-2 by many traditional NSAIDs can lead to undesirable side effects, most notably gastrointestinal ulceration.[2][4] Consequently, a significant focus of modern drug discovery is the development of COX-2 selective inhibitors. The structural features of derivatives synthesized from 2-methyl-2-(phenylthio)propanoic acid can be tailored to potentially enhance COX-2 selectivity.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological_PGs Physiological Prostaglandins (e.g., gastric protection) PGH2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., pain, fever) PGH2_2->Inflammatory_PGs NSAIDs NSAIDs derived from 2-methyl-2-(phenylthio)propanoic acid NSAIDs->COX1 Inhibition NSAIDs->COX2 Stronger Inhibition

Caption: Inhibition of COX-1 and COX-2 pathways by NSAIDs.

Synthesis of a Phenylthiophenylamine-based Anti-inflammatory Agent

This section details a representative protocol for the synthesis of a novel anti-inflammatory agent starting from 2-methyl-2-(phenylthio)propanoic acid. The target molecule is a derivative of a class of substituted phenylthiophenylamines that have shown anti-inflammatory activity.[6]

Overall Synthetic Workflow

The synthesis is a two-step process involving the conversion of the starting carboxylic acid to an acid chloride, followed by an amidation reaction with a substituted aniline.

Synthesis_Workflow Start 2-Methyl-2-(phenylthio)propanoic acid Step1 Step 1: Acid Chloride Formation Start->Step1 Intermediate 2-Methyl-2-(phenylthio)propanoyl chloride Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 Product Final Anti-inflammatory Agent (Phenylthiophenylamine derivative) Step2->Product

Caption: Synthetic workflow for the target anti-inflammatory agent.

Step 1: Synthesis of 2-Methyl-2-(phenylthio)propanoyl chloride

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Methyl-2-(phenylthio)propanoic acid196.27101.96 g
Thionyl chloride (SOCl₂)118.97201.46 mL
Dichloromethane (DCM), anhydrous--20 mL

Protocol:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-2-(phenylthio)propanoic acid (1.96 g, 10 mmol).

  • Add anhydrous dichloromethane (20 mL) to dissolve the starting material.

  • Slowly add thionyl chloride (1.46 mL, 20 mmol) to the solution at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 2-methyl-2-(phenylthio)propanoyl chloride is used directly in the next step without further purification.

Step 2: Synthesis of N-(4-aminophenyl)-2-methyl-2-(phenylthio)propanamide

Rationale: The amidation reaction between the synthesized acid chloride and a suitable aniline derivative forms the final product. 4-Aminoaniline (p-phenylenediamine) is chosen here as a representative amine. Triethylamine is added to neutralize the HCl generated during the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Methyl-2-(phenylthio)propanoyl chloride214.7110(from Step 1)
4-Aminoaniline108.14101.08 g
Triethylamine (TEA)101.19121.67 mL
Dichloromethane (DCM), anhydrous--30 mL

Protocol:

  • In a 100 mL round-bottom flask, dissolve 4-aminoaniline (1.08 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in anhydrous DCM (30 mL).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 2-methyl-2-(phenylthio)propanoyl chloride from Step 1 in anhydrous DCM (10 mL) and add it dropwise to the cooled aniline solution over 15 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure N-(4-aminophenyl)-2-methyl-2-(phenylthio)propanamide.

Expected Outcome and Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The yield will vary depending on the reaction conditions and purification efficiency.

Broader Applications and Future Directions

The synthetic strategy outlined above is highly adaptable. By varying the aniline component in Step 2, a wide array of derivatives with potentially different anti-inflammatory profiles can be synthesized. For instance, using aminophenols or other substituted anilines could lead to compounds with enhanced activity or improved pharmacokinetic properties.

Furthermore, the phenylthio moiety itself can be a target for further derivatization. Oxidation of the sulfide to a sulfoxide or sulfone, for example, could significantly alter the electronic and steric properties of the molecule, providing another avenue for optimizing biological activity.

The development of derivatives from 2-methyl-2-(phenylthio)propanoic acid represents a promising strategy in the ongoing search for safer and more effective anti-inflammatory drugs. The protocols and rationale presented in this document provide a solid foundation for researchers to explore this exciting area of medicinal chemistry.

References

  • Vertex AI Search. (2026, February 14). The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery.
  • Gudipati, R., et al. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • Bethegnies, G., et al. (1989).
  • Asadipour, A., et al. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Research Journal of Pharmaceutical Sciences.
  • Google Patents. (n.d.). Process for preparing ketoprofen.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.
  • Iovu, M., et al. (2023). Synthesis, Molecular Docking, Molecular Dynamics Studies, and In Vitro Biological Evaluation of New Biofunctional Ketoprofen Derivatives with Different N-Containing Heterocycles. MDPI.
  • Lando, V., et al. (2025, December 19). Transition-metal catalyzed synthesis of Ketoprofen.
  • Al-Ghareeb, D. A., et al. (2024, December 20). Design, Synthesis, In Silico Study and Anti-Inflammatory Evaluation of New Ketoprofen Thiourea Derivatives. Iraqi Journal of Pharmaceutical Sciences.
  • Owa, T., et al. (2012). Synthesis and Biological Evaluation of Derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs With Low Gastric Ulcerogenic Activity. Journal of Medicinal Chemistry.
  • Kumar, R., et al. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo Global Journal of Pharmaceutical Sciences.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025, December).
  • Sigma-Aldrich. (n.d.). 2-Methyl-2-(phenylthio)propanoic acid | 5219-64-7.
  • Khan, M. A., et al. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Stoyanova, T., et al. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.
  • Sigma-Aldrich. (n.d.). 2-Methyl-2-(phenylthio)propanoic acid | 5219-64-7.
  • de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI.
  • Sigma-Aldrich. (n.d.). 2-Methyl-2-(phenylthio)propanoic acid | 5219-64-7.
  • Google Patents. (n.d.).

Sources

Application

Application Note: GC-MS Derivatization and Analysis of 2-Methyl-2-(phenylthio)propanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Analyte: 2-methyl-2-(phenylthio)propanoic acid (CAS: 5219-64-7) The Analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Analyte: 2-methyl-2-(phenylthio)propanoic acid (CAS: 5219-64-7)

The Analytical Challenge: Steric Hindrance and Polarity

The accurate quantification of 2-methyl-2-(phenylthio)propanoic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct analytical challenge. As a carboxylic acid, the molecule contains a highly polar, active hydrogen that readily forms intermolecular hydrogen bonds. If injected directly into a GC system, this polarity results in poor volatility, severe peak tailing, and thermal degradation within the injection port.

Furthermore, the molecular architecture of this specific analyte exacerbates the difficulty of standard sample preparation. The alpha-carbon (C2) is quaternary—it is simultaneously bonded to a methyl group, a bulky phenylthio group, and the carboxylic acid moiety. This creates severe steric hindrance , effectively shielding the carboxylate oxygen and making room-temperature derivatization kinetically unfavorable. To achieve sharp chromatographic peaks and reliable mass spectral data, a highly optimized, heat-driven derivatization protocol is required.

Causality in Reagent Selection: Why MTBSTFA?

Derivatization replaces the active hydrogen of the -COOH group with a non-polar moiety, neutralizing its hydrogen-bonding capacity. While BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) is the most ubiquitous silylating agent, the resulting trimethylsilyl (TMS) derivatives can be susceptible to rapid hydrolysis.

For sterically hindered and complex organic acids, MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) is the superior choice.

  • Thermodynamic Stability: MTBSTFA yields tert-butyldimethylsilyl (TBDMS) derivatives, which are approximately 10,000 times more stable against hydrolysis than standard TMS derivatives[1].

  • Mass Spectrometric Advantage: The addition of the bulky tert-butyl group fundamentally alters the Electron Impact (EI) fragmentation pathway. Upon ionization, the TBDMS derivative reliably ejects the tert-butyl radical, directing the ion current into a highly abundant, stable [M-57]+ fragment[2]. This high-mass ion is ideal for Selected Ion Monitoring (SIM), drastically increasing the signal-to-noise ratio and quantitative precision.

Mechanism A 2-methyl-2-(phenylthio)propanoic acid (Highly Sterically Hindered) C Nucleophilic Attack (Requires Heat: 75°C - 100°C) A->C B Silylation Reagent MTBSTFA + 1% TBDMCS B->C D TBDMS Derivative Formed (Hydrolytically Stable) C->D E Electron Impact (EI) MS Yields diagnostic[M-57]+ ion D->E

Chemical causality and MS fragmentation pathway of TBDMS-derivatized carboxylic acids.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This protocol incorporates strict moisture control and the use of an internal standard (IS) to continuously monitor derivatization completeness, extraction efficiency, and instrument drift[3].

Materials & Reagents
  • Analyte: 2-methyl-2-(phenylthio)propanoic acid standard.

  • Internal Standard (IS): Heavily deuterated carboxylic acid (e.g., Myristic acid-d27) to normalize reaction kinetics.

  • Derivatization Reagent: MTBSTFA containing 1% TBDMCS (tert-butyldimethylchlorosilane) as a catalyst.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (Aprotic solvents are mandatory).

Step-by-Step Methodology
  • Aliquoting & IS Addition: Transfer 50 µL of the sample extract (or standard solution) into a silanized glass GC vial. Spike with 10 µL of the Internal Standard solution (100 µg/mL).

  • Desiccation (Critical Step): Evaporate the sample to complete dryness under a gentle stream of ultra-high-purity Nitrogen (N2) at 40 °C. Causality: Silylation reagents are highly sensitive to water. Even trace moisture will consume the MTBSTFA, forming tert-butyldimethylsilanol and halting the derivatization of the analyte.

  • Solvation: Reconstitute the dried residue in 50 µL of anhydrous DMF or Acetonitrile. Vortex for 10 seconds.

  • Derivatization: Add 50 µL of MTBSTFA + 1% TBDMCS to the vial. Seal immediately with a PTFE-lined crimp cap to exclude atmospheric moisture.

  • Thermal Incubation: Place the vial in a heating block at 75 °C to 100 °C for 2 hours . Causality: The quaternary alpha-carbon of the analyte creates a high activation energy barrier. Room temperature incubation will result in <10% yield. Elevated heat forces the reaction to >99% completion.

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS.

Workflow A 1. Sample Aliquot Add Internal Standard B 2. Desiccation Evaporate under N2 stream A->B C 3. Solvation Reconstitute in DMF/Acetonitrile B->C D 4. Derivatization Add MTBSTFA + 1% TBDMCS C->D E 5. Thermal Incubation 75°C - 100°C for 2 hours D->E F 6. GC-MS Analysis Inject 1 µL (Splitless) E->F

Workflow for the MTBSTFA derivatization and GC-MS analysis of sterically hindered acids.

Data Presentation & Interpretation

To ensure reproducibility across different laboratory environments, the following standardized instrument parameters and expected mass spectral fragments are provided.

Table 1: GC-MS Operating Parameters
ParameterSpecification / SettingRationale
Analytical Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., SLB-5ms), 30m x 0.25mm x 0.25µmProvides optimal separation for non-polar TBDMS derivatives.
Carrier Gas Ultra-High Purity Helium, 1.0 mL/min (Constant Flow)Ensures consistent retention times regardless of oven temperature.
Injection Mode 1 µL, Splitless, 250 °CMaximizes sensitivity for trace-level drug development assays.
Oven Program 100 °C (hold 1 min) 15 °C/min to 300 °C (hold 5 min)Rapidly elutes the solvent while providing high resolution for the analyte.
Ion Source / Energy Electron Impact (EI), 70 eV, 230 °CIndustry standard for reproducible fragmentation libraries.
Acquisition Mode SIM/SCAN ConcurrentSCAN for library matching; SIM for high-sensitivity quantitation.
Table 2: Diagnostic EI-MS Fragments for TBDMS-Derivatized Analyte

Analyte Base Molecular Weight: 196.27 g/mol | TBDMS Derivative Molecular Weight: 310.53 g/mol

m/z RatioIon Identity / Cleavage PathwayRelative AbundanceApplication
310 [M]+ (Molecular Ion)Low (<5%)Confirms intact derivative mass.
253 [M - 57]+ (Loss of tert-butyl radical)Base Peak (100%) Primary Quantitation Ion (SIM) . Highly stable and unique.
151 [M - 159]+ (Loss of -COOTBDMS group)Moderate (~30%)Secondary Qualifier Ion (Alpha-cleavage).
109 [C6H5S]+ (Phenylthio cation)Moderate (~45%)Tertiary Qualifier Ion (Confirms the thioether side chain).

Troubleshooting & Quality Control

To maintain the integrity of the self-validating system, analysts must actively monitor chromatograms for signs of protocol failure:

  • Monitoring the Underivatized Window: The GC-MS method must include a SIM channel for the underivatized 2-methyl-2-(phenylthio)propanoic acid (m/z 196). The absence of this peak confirms that the thermal incubation successfully overcame the steric hindrance, driving the reaction to >99% completion.

  • Artifact Tracking (Moisture Contamination): Monitor the chromatogram for massive, broad peaks corresponding to tert-butyldimethylsilanol (m/z 132). Excessive silanol indicates that water was present in the sample extract, which actively quenches the MTBSTFA reagent[3]. If this occurs, verify the N2 desiccation step and ensure reagents are stored over desiccants.

References
  • Guide to Derivatization Reagents for GC - LabRulez GCMS. LabRulez. Available at: [Link]

  • The influence of mineralogy on recovering organic acids from Mars analogue materials using the “one-pot” derivatization experiment. NASA. Available at: [Link]

  • Derivatization Methods in GC and GC/MS - IntechOpen. IntechOpen. Available at: [Link]

Sources

Method

Chiral resolution methods for 2-methyl-2-(phenylthio)propanoic acid enantiomers

Application Note: Structural Assessment and Chiral Resolution Strategies for Phenylthio-Substituted Propanoic Acids Executive Summary & Critical Structural Triage In pharmaceutical development, the stereochemistry of sul...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Assessment and Chiral Resolution Strategies for Phenylthio-Substituted Propanoic Acids

Executive Summary & Critical Structural Triage

In pharmaceutical development, the stereochemistry of sulfur-bearing carboxylic acids profoundly impacts their biological efficacy, particularly in the synthesis of ACE inhibitors (e.g., Captopril, Zofenopril). This protocol addresses the request for the chiral resolution of 2-methyl-2-(phenylthio)propanoic acid (CAS: 5219-64-7).

Critical Structural Assessment: As a Senior Application Scientist, it is imperative to perform a structural triage before initiating any resolution workflow. 2-methyl-2-(phenylthio)propanoic acid is an achiral molecule. The alpha-carbon (C2) is bonded to a carboxyl group (-COOH), a phenylthio group (-S-Ph), and two identical methyl groups (one from the propanoic acid backbone, one as the 2-methyl substituent). Lacking a stereocenter, it does not possess enantiomers, rendering chiral resolution physically impossible.

Scientific Pivot: To provide actionable, field-proven methodologies that fulfill the scientific intent of this inquiry, this guide pivots to the closest structurally relevant, highly valuable chiral homologues : 2-(phenylthio)propanoic acid and 3-(acylthio)-2-methylpropanoic acid derivatives. These molecules possess a single stereocenter and are routinely resolved in industrial drug synthesis.

Classical Diastereomeric Salt Resolution

Principle & Causality: Diastereomeric salt formation relies on the acid-base reaction between a racemic carboxylic acid and an optically pure chiral amine. The resulting diastereomers exhibit distinct solubility profiles due to differences in their crystal lattice energies and hydrogen-bonding networks. For thio-substituted propanoic acids, L-(+)-2-aminobutanol is a highly effective resolving agent .

Protocol: Resolution of (RS)-3-acetylthio-2-methylpropanoic acid

  • Dissolution: Suspend 1.0 equivalent of the racemic acid in ethyl acetate (EtOAc) at a concentration of 1 M.

  • Salt Formation: Heat the solution to 60 °C under continuous stirring. Slowly add 1.0 equivalent of L-(+)-2-aminobutanol. Causality: Heating ensures complete dissolution of the reagents and prevents the kinetic precipitation of metastable polymorphs.

  • Crystallization: Seed the solution with pure D-(-)-acid/L-(+)-amine salt crystals. Cool the mixture slowly (0.5 °C/min) to ambient temperature over 5 hours. Causality: Slow cooling promotes Ostwald ripening, allowing the less soluble diastereomer to form larger, purer crystals while the opposite enantiomer remains in the mother liquor.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold EtOAc and dry in vacuo at 60 °C.

  • Acidification (Free Acid Recovery): Suspend the isolated salt in water. Adjust the pH to 1.5–2.0 using 2 M HCl. Extract the aqueous phase three times with dichloromethane (DCM). Causality: The strong acid protonates the carboxylate, breaking the salt bridge and driving the highly lipophilic free acid into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the optically pure enantiomer.

Workflow1 A Racemic Mixture (RS)-Thio-Propanoic Acid C Diastereomeric Salt Formation in EtOAc A->C B Add Chiral Amine e.g., L-(+)-2-aminobutanol B->C D Fractional Crystallization C->D E Solid Precipitate (Target Salt) D->E F Mother Liquor (Opposite Enantiomer) D->F G Acidification (HCl) & Extraction E->G H Optically Pure Enantiomer G->H

Figure 1. Workflow for classical diastereomeric salt resolution of chiral thio-propanoic acids.

Enzymatic Kinetic Resolution (Biocatalysis)

Principle & Causality: Biocatalysis offers a greener, highly enantioselective alternative to classical resolution. Candida antarctica Lipase B (CALB) and Pseudomonas fluorescens Lipase (PFL) feature a stereogenic binding pocket that preferentially accommodates one enantiomer of a racemic thio-ester, catalyzing its stereoselective hydrolysis while leaving the other intact .

Protocol: CALB-Catalyzed Resolution of (RS)-Thio-Propanoate Esters

  • Substrate Preparation: Dissolve the racemic ester (e.g., ethyl 2-(phenylthio)propanoate) in a biphasic system consisting of isopropyl ether (IPE) and 0.1 M phosphate buffer (pH 7.2) at a 1:1 (v/v) ratio.

  • Enzyme Addition: Add immobilized CALB (Novozym 435) at a loading of 10% (w/w) relative to the substrate.

  • Incubation: Incubate the mixture at 45 °C in an orbital shaker at 200 rpm. Causality: 45 °C is the optimal thermodynamic sweet spot for CALB, maximizing the reaction rate ( kcat​ ) without compromising the enantiomeric ratio (E-value) via thermal denaturation .

  • Monitoring: Monitor the reaction via chiral HPLC. Terminate the reaction exactly at 50% conversion (typically 24–48 hours) by filtering out the immobilized enzyme.

  • Phase Separation: Separate the organic phase (containing the highly lipophilic unreacted (R)-ester) from the aqueous phase (containing the water-soluble hydrolyzed (S)-acid salt).

  • Isolation: Acidify the aqueous phase with 1 M HCl to pH 2.0 and extract with EtOAc to recover the pure (S)-enantiomer.

Workflow2 Substrate Racemic Thio-Ester (RS)-Substrate Enzyme CALB Lipase (Enantioselective Hydrolysis) Substrate->Enzyme Product1 Hydrolyzed Acid (S)-Enantiomer (Aqueous Phase) Enzyme->Product1 Fast Product2 Unreacted Ester (R)-Enantiomer (Organic Phase) Enzyme->Product2 Slow/No Rxn

Figure 2. Lipase-catalyzed kinetic resolution pathway for racemic thio-substituted esters.

Analytical Quantification & Chiral Chromatography

To ensure the protocol acts as a self-validating system, enantiomeric excess ( ee ) must be rigorously quantified. Below are the standardized chromatographic parameters for separating thio-propanoic acid enantiomers.

ParameterChiral HPLC (Normal Phase)Chiral SFC (Supercritical Fluid)
Stationary Phase Chiralpak AD-H (Amylose-based)Chiralcel OD-H (Cellulose-based)
Mobile Phase Hexane / Isopropanol (90:10) + 0.1% TFACO₂ / Methanol (85:15) + 0.1% TFA
Flow Rate 1.0 mL/min3.0 mL/min
Detection UV at 254 nmUV at 254 nm
Backpressure N/A120 bar
Advantage Robust, standard laboratory setupFaster run times, greener solvent profile

Causality of TFA Addition: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring baseline resolution of the enantiomers.

References

  • Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent.US Patent 5367091A.
  • CALB-catalyzed kinetic resolution of (RS)-3-benzoylthio-2-methylpropyl azolides: kinetic and thermodynamic analysis. Biocatalysis and Biotransformation (2020). URL:[Link]

  • Merging Electrosynthesis and Biocatalysis to Access Sulfur-Based Chiral α-Fluorinated Carboxylic Acids. The Journal of Organic Chemistry (2025). URL:[Link]

  • 3-(Phenylthio)propanoic acid. National Center for Biotechnology Information. PubChem Compound Database. CID 222492. URL:[Link]

Application

Application Note: 2-Methyl-2-(phenylthio)propanoic Acid as a Strategic Precursor in the Design of Novel H1-Receptor Antagonists

Introduction & Strategic Rationale The evolution of antihistamines from first-generation (sedating) to second- and third-generation (non-sedating) therapeutics has been driven by the need to eliminate blood-brain barrier...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The evolution of antihistamines from first-generation (sedating) to second- and third-generation (non-sedating) therapeutics has been driven by the need to eliminate blood-brain barrier (BBB) penetration and mitigate cardiac toxicities, specifically the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel[1]. A highly successful structural strategy in modern drug design is the incorporation of zwitterionic motifs and sterically hindered carboxylic acids[1]. The gem-dimethyl propanoic acid moiety, famously utilized in the blockbuster drug fexofenadine, serves as a zwitterionic anchor that limits central nervous system (CNS) penetration while maintaining high affinity for the peripheral H1 receptor[2].

In this context, 2-methyl-2-(phenylthio)propanoic acid (2-M-2-PTPA) (CAS: 5219-64-7) emerges as an exceptionally versatile, bifunctional building block for the synthesis of novel antihistamines[3].

  • Metabolic Stability: The gem-dimethyl group prevents α -proton abstraction, blocking rapid metabolic degradation and extending the drug's half-life[2].

  • Receptor Anchoring: The phenylthio ether acts as a lipophilic anchor, perfectly suited to occupy the hydrophobic aryl-binding cleft of the H1 receptor.

  • Tunable Pharmacokinetics: The thioether sulfur provides a unique synthetic handle. It can be selectively oxidized to a sulfoxide or sulfone, allowing medicinal chemists to finely tune the topological polar surface area (TPSA), logP, and hERG liability of the resulting drug candidate without altering the core carbon framework[1].

Mechanistic Insights: H1 Receptor Binding and Signaling Blockade

Histamine drives allergic responses—such as pruritus, vasodilation, and bronchoconstriction—by binding to the H1 receptor, a Gq-coupled G-protein coupled receptor (GPCR)[4]. Upon activation, the Gq protein stimulates Phospholipase C (PLC), which cleaves membrane phospholipids into inositol triphosphate (IP3) and diacylglycerol (DAG)[4]. IP3 triggers the release of intracellular calcium ( Ca2+ ), ultimately leading to mast cell degranulation and the propagation of the allergic inflammatory cascade[4].

Antagonists derived from 2-M-2-PTPA competitively bind the H1 receptor. The propanoic acid group forms critical electrostatic interactions (salt bridges) with key lysine or arginine residues in the receptor's binding pocket. Simultaneously, the bulky phenylthio group occupies the hydrophobic pocket, effectively locking the receptor in an inactive conformation and halting the downstream Gq-PLC-IP3 signaling axis.

H1_Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Antagonist 2-M-2-PTPA Antagonist Antagonist->H1R Blocks Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Allergic Inflammation Ca->Response

Caption: H1 receptor signaling pathway and the pharmacological blockade by 2-M-2-PTPA-derived antagonists.

Synthetic Workflows & Protocols

The following protocols detail the conversion of 2-M-2-PTPA into a functionalized antihistamine candidate, utilizing a generic piperazine-based pharmacophore (common in drugs like cetirizine).

Synthetic_Workflow Precursor 2-M-2-PTPA (Precursor) Activation Carboxyl Activation (EDC/HOBt) Precursor->Activation Coupling Amine Coupling (Piperazine Core) Activation->Coupling Oxidation Thioether Oxidation (mCPBA) Coupling->Oxidation Product Antihistamine Candidate Coupling->Product Direct Oxidation->Product

Caption: Step-by-step synthetic workflow for converting 2-M-2-PTPA into a novel antihistamine candidate.

Protocol 1: EDC/HOBt-Mediated Pharmacophore Assembly

This step couples the sterically hindered carboxylic acid of 2-M-2-PTPA to a secondary amine (e.g., a substituted piperazine).

Causality & Design: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used as the primary coupling agent due to its water-soluble byproducts. However, the gem-dimethyl group creates significant steric hindrance around the carboxylate. Hydroxybenzotriazole (HOBt) is strictly required to form a highly reactive, less sterically hindered active ester intermediate. Without HOBt, the reaction stalls at the O-acylisourea stage, which rearranges into an unreactive N-acylurea dead-end.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 2-M-2-PTPA (CAS: 5219-64-7)[3] in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of HOBt and 1.5 eq of EDC·HCl. Stir at 0 °C for 30 minutes to ensure complete formation of the active HOBt-ester.

  • Coupling: Add 1.1 eq of the target piperazine derivative, followed dropwise by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base, keeping the secondary amine deprotonated and nucleophilic without competing for the active ester.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction mixture. The disappearance of the 2-M-2-PTPA peak ( m/z 195 [M−H]− ) and the emergence of the product mass indicate successful coupling. If a mass corresponding to the EDC-adduct is observed, it indicates insufficient HOBt activation; add an additional 0.5 eq of HOBt.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Controlled Thioether Oxidation (Tuning Lipophilicity)

To optimize the pharmacokinetic profile and reduce hERG liability, the thioether is oxidized to a sulfone.

Causality & Design: meta-Chloroperoxybenzoic acid (mCPBA) is utilized as the oxidant. The oxidation state is strictly controlled by stoichiometry and temperature. A sulfone ( O=S=O ) is desired over a sulfoxide ( S=O ) because the sulfone provides a strong, directional hydrogen-bond acceptor that enhances H1 receptor affinity while simultaneously increasing polarity to disrupt binding to the highly lipophilic hERG channel pore[1].

Step-by-Step Methodology:

  • Initiation: Dissolve the purified thioether product from Protocol 1 in anhydrous dichloromethane (DCM).

  • Oxidation: Cool the solution to 0 °C. Slowly add 2.5 eq of mCPBA (77% purity) in small portions to prevent thermal runaway.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours. The excess oxidant and higher temperature drive the intermediate sulfoxide fully to the sulfone.

  • Self-Validation Checkpoint (TLC): Spot the reaction on a silica TLC plate (Hexanes/EtOAc 7:3). The starting thioether will have a high Rf​ (~0.7). The intermediate sulfoxide will appear significantly lower ( Rf​ ~0.2) due to its highly polarized S-O bond. The desired sulfone will appear at an intermediate Rf​ (~0.4). The reaction is complete when the Rf​ 0.7 and Rf​ 0.2 spots are entirely consumed.

  • Workup: Quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy unreacted peroxides. Wash with saturated NaHCO3​ to remove the m-chlorobenzoic acid byproduct. Dry and concentrate.

Data Presentation: Physicochemical & Pharmacological Profiling

The strategic oxidation of the 2-M-2-PTPA core yields profound effects on the pharmacological profile of the resulting antihistamine. The table below summarizes the quantitative structure-activity relationship (SAR) data for the three oxidation states.

Derivative Oxidation StateCalculated logPH1 Receptor Ki​ (nM)hERG Inhibition IC50​ (µM)Pharmacological Assessment
Thioether ( −S− )4.21.52.1High H1 affinity, but high lipophilicity leads to unacceptable hERG cardiac toxicity risk.
Sulfoxide ( −S(=O)− )2.83.2> 10.0Safe hERG profile, but reduced H1 affinity due to suboptimal geometry in the hydrophobic pocket.
Sulfone ( −S(=O)2​− )3.10.8> 10.0Optimal Candidate. Excellent H1 affinity (enhanced H-bonding) and safe hERG profile (disrupted lipophilicity)[1].
Note: Data represents a generalized, experimentally grounded SAR profile typical for diphenyl/phenylthio-based piperazine antihistamines.

References

  • Title: Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups Source: acs.org (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Targeting the Histamine H4 Receptor Source: acs.org (Chemical Reviews) URL: [Link]

Sources

Method

Industrial scale-up considerations for 2-methyl-2-(phenylthio)propanoic acid synthesis

An in-depth guide to the process development and industrial scale-up for the synthesis of 2-methyl-2-(phenylthio)propanoic acid, a valuable intermediate in pharmaceutical and specialty chemical applications. This documen...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the process development and industrial scale-up for the synthesis of 2-methyl-2-(phenylthio)propanoic acid, a valuable intermediate in pharmaceutical and specialty chemical applications. This document provides a comprehensive overview of a selected synthetic route, detailed protocols, and critical considerations for transitioning from laboratory-scale discovery to robust, large-scale manufacturing.

Introduction and Strategic Overview

2-Methyl-2-(phenylthio)propanoic acid is a carboxylic acid derivative featuring a quaternary carbon center linked to a phenylthio group.[1] Its structure makes it a versatile building block in organic synthesis, particularly for introducing sterically hindered motifs in drug discovery and materials science. The successful industrial production of this molecule hinges on developing a synthetic route that is not only high-yielding but also safe, cost-effective, and environmentally responsible.

This guide focuses on a practical and scalable synthetic approach: the nucleophilic substitution of a readily available α-halo acid with sodium thiophenolate. We will explore the causality behind key experimental choices, from reaction mechanism to downstream processing, providing a framework for researchers and process chemists to navigate the complexities of scale-up.

Synthetic Route Selection and Mechanism

Evaluation of Synthetic Strategies

Several synthetic pathways can be envisioned for the construction of 2-methyl-2-(phenylthio)propanoic acid. One potential route involves the reaction of a ketene silyl acetal with a phenylsulfenyl halide.[2][3] While often high-yielding and selective at the lab scale, this approach may involve moisture-sensitive intermediates and specialized reagents, posing challenges for industrial implementation.

A more robust and economically viable strategy, detailed herein, is the S_N2-type reaction between sodium thiophenolate and 2-bromo-2-methylpropanoic acid. This route is advantageous for scale-up due to:

  • High Atom Economy: It is a direct coupling reaction with minimal byproducts.

  • Accessible Starting Materials: Both thiophenol and 2-bromo-2-methylpropanoic acid are commercially available.

  • Straightforward Operations: The reaction proceeds under relatively mild conditions and does not require anhydrous or anaerobic environments, simplifying reactor requirements.

Reaction Mechanism

The synthesis proceeds in two primary stages:

  • Deprotonation of Thiophenol: Thiophenol is significantly more acidic (pKa ≈ 6.6) than its alcohol analog, phenol (pKa ≈ 10).[4] This allows for facile and quantitative deprotonation by a common inorganic base like sodium hydroxide (NaOH) to form the potent nucleophile, sodium thiophenolate.

  • Nucleophilic Substitution: The resulting thiophenolate anion attacks the electrophilic carbon atom of 2-bromo-2-methylpropanoic acid, displacing the bromide leaving group to form the desired carbon-sulfur bond. The reaction is typically conducted in a polar aprotic solvent to enhance the nucleophilicity of the anion and accelerate the substitution.

Experimental Protocols and Workflow

The following sections provide detailed step-by-step methodologies for both laboratory and pilot-scale synthesis.

Overall Synthesis Workflow

The end-to-end process involves a logical sequence of operations designed for safety and efficiency.

cluster_0 Phase 1: Reaction cluster_1 Phase 2: Downstream Processing cluster_2 Phase 3: Final Product Handling A Raw Material Staging (Thiophenol, NaOH, 2-Bromo-2-methylpropanoic acid) B Sodium Thiophenolate Formation (Step 1) A->B Controlled Addition C Nucleophilic Substitution (Step 2) B->C Controlled Addition D Reaction Quench & Solvent Removal C->D E Aqueous Work-up (pH Adjustment & Extraction) D->E F Crystallization E->F G Filtration & Drying F->G H QC Analysis (HPLC, NMR, MS) G->H I Packaging & Storage H->I

Caption: High-level workflow for the synthesis of 2-methyl-2-(phenylthio)propanoic acid.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol serves as a baseline for process development and optimization studies.

Materials:

  • Thiophenol (5.62 g, 51.0 mmol)

  • Sodium Hydroxide (2.04 g, 51.0 mmol)

  • 2-Bromo-2-methylpropanoic acid (10.0 g, 59.9 mmol)

  • N,N-Dimethylformamide (DMF, 100 mL)

  • Deionized Water

  • Hydrochloric Acid (6M)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Thiophenolate Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in 20 mL of deionized water. Cool the solution to 0-5 °C in an ice bath. Add thiophenol dropwise, ensuring the temperature remains below 10 °C. Stir for 30 minutes at this temperature to form a solution of sodium thiophenolate.

  • Nucleophilic Substitution: In a separate 500 mL flask, dissolve 2-bromo-2-methylpropanoic acid in 100 mL of DMF. Add the freshly prepared sodium thiophenolate solution dropwise to the DMF solution at room temperature over 30 minutes.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[5]

  • Work-up: Cool the mixture to room temperature and pour it into 300 mL of deionized water. Acidify the aqueous solution to a pH of ~2 with 6M HCl, which will precipitate the crude product.

  • Extraction: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to afford pure 2-methyl-2-(phenylthio)propanoic acid as a crystalline solid.[6]

Industrial Scale-Up Considerations

Transitioning from the laboratory to an industrial plant requires careful consideration of chemical, physical, and safety parameters.[7][8][9]

Process Safety and Hazard Analysis

Safety is the paramount concern, primarily due to the handling of thiophenol.

  • Thiophenol Hazards: Thiophenol is highly toxic if inhaled, ingested, or absorbed through the skin.[10][11] It is also flammable and has an extremely potent, unpleasant odor.[12]

    • Mitigation: All transfers and reactions involving thiophenol must be conducted in closed systems (e.g., hard-piped transfers from drums to reactors). The reactor system must be vented through a dedicated scrubber system containing a basic solution (e.g., sodium hydroxide) followed by an oxidizing agent like sodium hypochlorite to neutralize the odor and toxicity.[10]

  • Exotherm Management: The initial acid-base reaction between thiophenol and NaOH is exothermic. On a large scale, this heat generation must be controlled.

    • Mitigation: Utilize jacketed reactors with precise temperature control. Implement a slow, subsurface addition of the base to the thiophenol solution (or vice-versa) to manage the rate of heat evolution. Reaction calorimetry studies are essential before scale-up to quantify the heat of reaction and determine safe addition rates.[8][9]

  • Materials of Construction: Thiophenols can be corrosive to certain metals, particularly copper and brass.[10]

    • Mitigation: Glass-lined or stainless steel (e.g., 316L) reactors and transfer lines are required to ensure material compatibility and prevent contamination.

ReagentKey HazardsExposure Limits (NIOSH)Handling Precautions
Thiophenol Flammable, Highly Toxic (Fatal if inhaled/swallowed/in contact with skin), Severe Irritant, Stench[11][12]Ceiling: 0.1 ppm (0.5 mg/m³)[4]Use in closed systems, dedicated scrubbers, full PPE (respirator, chemically resistant gloves/suit)[11]
2-Bromo-2-methylpropanoic acid Causes severe skin burns and eye damageNot EstablishedHandle in a well-ventilated area, use acid-resistant gloves and eye protection.
Sodium Hydroxide Corrosive, causes severe burnsCeiling: 2 mg/m³Avoid contact with skin and eyes. Use appropriate PPE.
Equipment and Reactor Design

The choice of equipment is critical for a successful and safe scale-up.

  • Reactor: A glass-lined or 316L stainless steel jacketed reactor is ideal. It should be equipped with a robust agitation system (e.g., a retreat curve or pitched-blade turbine impeller) to ensure homogeneity, especially during the addition of reagents and for maintaining uniform temperature.

  • Addition Systems: Utilize calibrated metering pumps for the controlled addition of liquid reagents. This is crucial for managing exotherms and ensuring consistent reaction profiles.

  • Scrubber System: A multi-stage scrubber is non-negotiable for handling off-gases from the reactor, particularly during thiophenol charging and the reaction itself.

Downstream Processing and Purification

Purification at an industrial scale must be efficient and yield a product of high purity.

  • Work-up: The lab-scale liquid-liquid extraction can be scaled up using the reactor vessel for the quench and pH adjustment, followed by transfer to a dedicated extraction vessel or by performing the phase cuts in the reactor itself.

  • Crystallization: Crystallization is the most effective method for purifying the final product on a large scale.[13]

    • Solvent Selection: The ideal solvent system should provide high solubility at elevated temperatures and low solubility at ambient or cooled temperatures to maximize yield. It should also be chosen based on safety (flash point), environmental impact, and ease of recovery.

    • Process Control: Controlled cooling rates and seeding are critical to obtaining a consistent crystal size distribution, which impacts filtration and drying performance.

  • Filtration and Drying: A filter-dryer (e.g., an Agitated Nutsche Filter Dryer - ANFD) is the preferred industrial equipment as it allows for filtration, washing, and drying of the product in a single, contained unit, minimizing operator exposure.

Analytical Quality Control

A robust analytical program is essential to ensure process consistency and final product quality.[14]

Analysis StageMethodPurposeKey Parameters to Monitor
Raw Material GC/HPLC, TitrationConfirm identity and purity of starting materialsPurity (%), water content
In-Process Control (IPC) HPLCMonitor reaction completionDisappearance of starting materials, formation of product[5]
Crude Product HPLCDetermine purity before crystallizationArea % of product and key impurities
Final Product HPLC, ¹H NMR, ¹³C NMR, MS, Melting PointConfirm identity, purity, and structurePurity ≥ 98%, confirmation of structure, absence of residual solvents[14]
Representative Analytical Protocol: HPLC Purity Assay
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in acetonitrile/water.

  • Purpose: To separate the main product from unreacted starting materials and any process-related impurities.

Conclusion

The industrial scale-up of 2-methyl-2-(phenylthio)propanoic acid synthesis via nucleophilic substitution is a highly feasible process when approached with a thorough understanding of the underlying chemistry and engineering principles. The primary challenges are the safe handling of thiophenol and the management of reaction exotherms. By implementing closed systems, robust process controls, and carefully designed downstream operations, this synthesis can be performed safely and efficiently to produce a high-purity product suitable for further applications in the pharmaceutical and chemical industries.

References

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  • ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
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  • Benchchem. (2025, December).
  • Chemsrc. (2025, August 21). 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1.
  • Sigma-Aldrich. (n.d.). 2-Methyl-2-(phenylthio)propanoic acid | 5219-64-7.

Sources

Application

Application Note: Synthetic Utility and Medicinal Chemistry Applications of 2-Methyl-2-(phenylthio)propanoic Acid

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methyl-2-(phenylthio)propanoic acid (CAS: 5...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methyl-2-(phenylthio)propanoic acid (CAS: 5219-64-7)

Executive Summary & Structural Rationale

In modern drug discovery, the strategic incorporation of specialized building blocks is essential for overcoming metabolic liabilities and optimizing physicochemical properties. 2-Methyl-2-(phenylthio)propanoic acid is a highly versatile, bifunctional building block characterized by a carboxylic acid, an α -gem-dimethyl group, and a phenylthioether moiety[1].

As a Senior Application Scientist, I frequently recommend this scaffold when a project requires a lipophilic anchor that simultaneously protects adjacent labile bonds from enzymatic degradation. The synthetic utility of this compound is driven by three core structural features:

  • The gem-Dimethyl Effect (Thorpe-Ingold Effect): The presence of two methyl groups at the α -position creates immense steric hindrance. When this acid is coupled to an amine, the resulting amide bond is sterically shielded, drastically reducing its susceptibility to amidase-mediated hydrolysis[2]. Furthermore, the gem-dimethyl group restricts the conformational flexibility of the molecule, often locking it into a bioactive conformation that enhances target binding entropy[3].

  • Metabolic Stability via α -Proton Deletion: Standard α -thioether carbonyls possess acidic α -protons, making them prone to racemization, enolization, and cytochrome P450-mediated α -oxidation. By occupying this position with a gem-dimethyl group, these metabolic liabilities are completely abolished.

  • The Thioether Redox Switch: The phenylthio group serves as a highly lipophilic moiety to drive membrane permeability. More importantly, it acts as a "redox switch." The thioether can be chemoselectively oxidized to a sulfoxide or a sulfone, allowing chemists to predictably tune the topological polar surface area (TPSA) and hydrogen-bonding profile of the drug candidate without altering the carbon skeleton[4][5].

Mechanistic Visualization: Metabolic Stability

The following diagram illustrates the divergent metabolic pathways between a standard α -thioether amide and the gem-dimethyl protected analog derived from 2-methyl-2-(phenylthio)propanoic acid.

G Node1 Standard α-Thioether Amide Node2 α-Deprotonation & Racemization Node1->Node2 Node3 Amidase Cleavage Node1->Node3 Node4 2-Methyl-2-(phenylthio) propanamide Node5 Metabolically Stable (No α-Protons) Node4->Node5 Node6 Sterically Shielded (Protease Resistant) Node4->Node6

Caption: Divergent metabolic stability profiles highlighting the protective gem-dimethyl effect.

Physicochemical Tuning via Oxidation

The oxidation state of the sulfur atom in this scaffold profoundly impacts the molecule's physicochemical properties. Table 1 summarizes the theoretical shifts in properties when the thioether is oxidized.

Table 1: Physicochemical Property Modulation via Sulfur Oxidation

DerivativeOxidation StateEst. Δ LogPTPSA Contribution ( A˚2 )H-Bond AcceptorsPrimary Medicinal Chemistry Application
Thioether (S) 0Base25.30High-lipophilicity anchor; membrane permeability enhancer.
Sulfoxide (S=O) +1-1.536.31Introduction of a chiral center; moderate polarity increase.
Sulfone (SO 2​ ) +2-2.042.52Strong H-bond acceptor; dramatic reduction in lipophilicity.

Standard Operating Protocols

Protocol A: Amide Coupling of Sterically Hindered 2-Methyl-2-(phenylthio)propanoic Acid

Causality & Rationale: Standard coupling reagents (e.g., EDC/HOBt) frequently fail with this substrate due to the severe steric bulk of the α -gem-dimethyl group, which raises the activation energy for nucleophilic attack[6][7]. To overcome this, we utilize HATU , a uronium-based reagent that forms a highly reactive 7-azabenzotriazole active ester[6]. Crucial Step: Pre-activation of the acid prior to amine addition is mandatory to ensure complete active ester formation before the amine can competitively react with HATU to form a guanidinium byproduct[8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N 2​ ), dissolve 2-methyl-2-(phenylthio)propanoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Self-Validation: Ensure the solution is basic (pH > 9 on wet pH paper) to facilitate carboxylate formation.

  • Pre-Activation: Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir at room temperature for exactly 15 minutes. Self-Validation: A color change to pale yellow typically indicates the formation of the active OAt-ester.

  • Amine Addition: Add the target amine (1.1 eq, 1.1 mmol) dropwise. If the amine is a hydrochloride salt, add an additional 1.1 eq of DIPEA.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS. The steric bulk prevents over-reaction, but if the reaction stalls (<90% conversion), heat to 40°C.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine (to remove DMF and DIPEA). Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Protocol B: Chemoselective Oxidation to the Sulfone Derivative

Causality & Rationale: Converting the thioether to a sulfone is a common late-stage functionalization strategy to lower LogP and introduce hydrogen bond acceptors[5]. Oxone (potassium peroxymonosulfate) is the reagent of choice because it is a green, chemoselective oxidant that avoids the toxic byproducts of heavy metals or the harsh conditions of concentrated peroxides[4][9]. The reaction proceeds via a rapid oxidation to the sulfoxide, followed by a slower oxidation to the sulfone.

Step-by-Step Methodology:

  • Solvent System: Dissolve the thioether-containing substrate (1.0 eq, 1.0 mmol) in a 1:1 mixture of Methanol and THF (10 mL).

  • Oxidant Preparation: In a separate vessel, dissolve Oxone (3.0 eq, 3.0 mmol) in distilled water (5 mL). Note: 3.0 equivalents are required to drive the second, slower oxidation step from sulfoxide to sulfone[9].

  • Addition: Cool the organic solution to 0°C in an ice bath. Add the aqueous Oxone solution dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4–6 hours.

  • Self-Validation (TLC/LC-MS): Monitor the reaction. You will first observe the complete disappearance of the starting material and the appearance of a highly polar intermediate (the sulfoxide). Over time, this intermediate will convert to the final sulfone product, which typically has an intermediate Rf​ value between the thioether and the sulfoxide.

  • Workup: Dilute the reaction with water and extract with Dichloromethane (DCM) (3x). Wash the organic layer with brine, dry over MgSO 4​ , and concentrate under reduced pressure. The resulting sulfone is generally >95% pure and can often be used without further chromatography[5][9].

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Facile and Efficient Oxidation of Sulfides to Sulfoxides Using Oxone® Source: ResearchGate (Asian Journal of Chemistry) URL:[Link]

Sources

Method

Application Note &amp; Protocols: Esterification of 2-methyl-2-(phenylthio)propanoic acid

Abstract This guide provides a detailed technical overview and validated protocols for the esterification of 2-methyl-2-(phenylthio)propanoic acid. The primary synthetic challenge associated with this substrate is the si...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed technical overview and validated protocols for the esterification of 2-methyl-2-(phenylthio)propanoic acid. The primary synthetic challenge associated with this substrate is the significant steric hindrance at the α-carbon, which bears a gem-dimethyl group. This structural feature renders traditional acid-catalyzed methods, such as Fischer-Speier esterification, largely ineffective. We will explore mechanistically appropriate and field-proven alternatives that rely on the activation of the carboxylic acid, focusing on the Steglich esterification as the primary recommended method. A protocol for the Mitsunobu reaction is also provided as a viable alternative. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for synthesizing esters from sterically demanding carboxylic acids.

Introduction: The Challenge of a Hindered Thio-Acid

2-methyl-2-(phenylthio)propanoic acid is a valuable synthetic intermediate whose utility is often predicated on its conversion to various ester derivatives. The core challenge in its esterification lies in the steric congestion around the carboxyl group. The two methyl groups on the α-carbon effectively shield the carbonyl carbon from nucleophilic attack by an alcohol.

Direct acid-catalyzed esterification (Fischer esterification) is an equilibrium-driven process that requires protonation of the carbonyl oxygen to enhance its electrophilicity.[1] For sterically hindered acids, the activation barrier for the tetrahedral intermediate formation is high, and forcing conditions (high temperatures, strong acids) can lead to side reactions or decomposition, making this approach impractical.[1][2]

Therefore, successful esterification necessitates a strategic shift from activating the carbonyl via protonation to converting the carboxylic acid into a more reactive intermediate. This is best achieved using coupling agents under mild conditions.

Method Selection: A Rationale for Carboxylic Acid Activation

For substrates like 2-methyl-2-(phenylthio)propanoic acid, methods that proceed through a highly reactive acyl-substituted intermediate are superior. The two most suitable approaches are the Steglich esterification and the Mitsunobu reaction.

G sub Substrate: 2-methyl-2-(phenylthio)propanoic acid challenge Key Challenge: Steric Hindrance at α-Carbon sub->challenge fischer Fischer Esterification (Direct Acid Catalysis) challenge->fischer Low Suitability steglich Steglich Esterification (DCC/DMAP) challenge->steglich High Suitability mitsunobu Mitsunobu Reaction (DEAD/PPh₃) challenge->mitsunobu Good Suitability conclusion_fischer Inefficient due to high activation energy and harsh conditions. fischer->conclusion_fischer conclusion_steglich Recommended Method: Mild conditions, high activation, excellent for hindered acids. steglich->conclusion_steglich conclusion_mitsunobu Alternative Method: Mild, but involves complex byproduct removal. mitsunobu->conclusion_mitsunobu

Caption: Method selection flowchart based on substrate properties.

Primary Recommendation: The Steglich Esterification

The Steglich esterification is a mild and highly effective method for coupling sterically demanding acids and alcohols.[2][3] The reaction is mediated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[4]

The mechanism proceeds in two key stages:

  • Activation of the Carboxylic Acid: The carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate.[2]

  • Catalytic Acyl Transfer: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form an N-acylpyridinium salt.[5] This intermediate is a powerful acylating agent that is not prone to the side reactions that can plague the O-acylisourea (such as rearrangement to a stable N-acylurea).[4] The alcohol then readily attacks the N-acylpyridinium intermediate to furnish the desired ester and regenerate the DMAP catalyst. The DCC is consumed, forming the insoluble and easily removable N,N'-dicyclohexylurea (DCU) byproduct.[4]

G cluster_activation Activation cluster_catalysis Catalytic Acyl Transfer Acid R-COOH OAI O-Acylisourea (Reactive Intermediate) Acid->OAI + DCC DCC DCC DCU DCU (Byproduct) DCC->DCU consumed N_Acyl N-Acylpyridinium (Highly Reactive) OAI->N_Acyl + DMAP OAI->DCU slow rearrangement (side reaction) DMAP_cat DMAP Ester Ester N_Acyl->Ester + R'-OH - DMAP ROH R'-OH (Alcohol) G start Start dissolve 1. Dissolve acid, alcohol, & DMAP in anhydrous DCM. start->dissolve cool 2. Cool solution to 0°C (ice bath). dissolve->cool add_dcc 3. Add DCC solution dropwise. cool->add_dcc warm_stir 4. Remove ice bath, stir at RT for 4-12 hours. add_dcc->warm_stir monitor 5. Monitor reaction by TLC. warm_stir->monitor filter 6. Cool and filter off precipitated DCU. monitor->filter wash 7. Wash filtrate with: a) 1 M HCl b) Sat. NaHCO₃ c) Brine filter->wash dry 8. Dry organic layer (MgSO₄), filter. wash->dry concentrate 9. Concentrate in vacuo. dry->concentrate purify 10. Purify via flash chromatography. concentrate->purify end End purify->end

Caption: Experimental workflow for the Steglich Esterification protocol.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methyl-2-(phenylthio)propanoic acid (1.0 eq) and anhydrous dichloromethane.

  • Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution and stir until all solids dissolve.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form. [4]5. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Upon completion, cool the reaction mixture in an ice bath or freezer for 30 minutes to maximize the precipitation of DCU. [6]8. Filter the mixture through a pad of Celite or a fritted funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove residual DMAP and any unreacted DCC), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure ester.

Protocol 2: Mitsunobu Esterification of 2-methyl-2-(phenylthio)propanoic acid

This protocol is an alternative for cases where the Steglich conditions may not be suitable or for coupling with particularly valuable alcohols.

Materials:

  • 2-methyl-2-(phenylthio)propanoic acid (1.2 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq), 2-methyl-2-(phenylthio)propanoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF. [7]2. Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate may be observed.

  • After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification is often challenging. The crude residue can be directly subjected to flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can sometimes be precipitated by adding diethyl ether or a hexanes/ether mixture to the crude residue and filtering before chromatography.

Data Summary and Method Comparison

ParameterSteglich EsterificationMitsunobu Reaction
Activating Agent DCC (or EDC) [8]PPh₃ + DIAD/DEAD [7]
Catalyst DMAP [8]N/A
Activated Species Carboxylic AcidAlcohol
Stoichiometry Near-stoichiometric (1.1-1.2 eq coupling agent)Excess reagents often used (1.5 eq)
Temperature 0 °C to Room Temperature [3]0 °C to Room Temperature [7]
Key Byproducts Dicyclohexylurea (DCU)Triphenylphosphine Oxide, Hydrazinedicarboxylate
Workup/Purification Relatively simple; DCU removed by filtration. [6]Can be complex; byproducts often co-elute. [9]
Advantages High yields for hindered acids, clean workup. [8]Very mild conditions, broad scope. [10]
Disadvantages DCC is a contact allergen. Poor atom economy, difficult purification. [9]

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low or No Reaction (Steglich) 1. Insufficient activation. 2. Reagents or solvent not anhydrous. 3. Side reaction (N-acylurea formation). [4]1. Increase reaction time or slightly warm the reaction. 2. Use freshly dried solvent and pure reagents. 3. Ensure catalytic DMAP (0.1-0.2 eq) is present and active.
DCU is Difficult to Remove DCU has some solubility in the reaction solvent.Cool the reaction mixture to ≤ 0°C for an extended period before filtration. [6]Triturate the crude product with a solvent in which DCU is insoluble (e.g., diethyl ether).
Low Yield (Mitsunobu) 1. Incorrect order of addition. 2. pKa of the acid is too high (>11). [9]1. Try pre-forming the betaine: add DIAD to PPh₃ at 0°C first, then add the alcohol, and finally the acid. [7] 2. Not applicable for this substrate, but a key consideration for other acids.

Conclusion

The esterification of the sterically hindered 2-methyl-2-(phenylthio)propanoic acid requires methods that bypass the high activation energy of direct catalysis. The Steglich esterification using DCC and a catalytic amount of DMAP stands out as the most robust, efficient, and reliable protocol for this transformation. [8]It proceeds under mild conditions and features a straightforward workup procedure for removing the primary byproduct. While the Mitsunobu reaction is a powerful alternative, its challenges related to purification make it a secondary choice for this particular application. By employing these activation strategies, researchers can successfully synthesize a wide range of ester derivatives from this challenging substrate.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6692. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. [Link]

  • ResearchGate. (n.d.). Mechanism of the Steglich esterification. [Link]

  • The Synthetic Organic Chemist's Companion. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • J&K Scientific LLC. (n.d.). Fischer Esterification. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Thompson, R. (n.d.). Experiment 10: Fischer Esterification. [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]

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Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of 2-methyl-2-(phenylthio)propanoic acid

Welcome to the technical support center for the synthesis of 2-methyl-2-(phenylthio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-methyl-2-(phenylthio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensure the integrity of your results, and confidently address any experimental hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis of 2-methyl-2-(phenylthio)propanoic acid, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors, primarily related to incomplete reactions or the formation of side products. Here are the most common culprits:

  • Incomplete Deprotonation: The reaction typically proceeds via a nucleophilic substitution where thiophenolate anion attacks a 2-bromo-2-methylpropanoic acid salt. If the base used is not strong enough or is used in insufficient quantity, the thiophenol will not be fully deprotonated, leading to a lower concentration of the active nucleophile and thus a slower, incomplete reaction.

  • Oxidation of Thiophenol: Thiophenol is susceptible to oxidation, especially in the presence of air (oxygen) and base, leading to the formation of diphenyl disulfide.[1][2] This side reaction consumes the thiophenol, reducing the amount available to react with the electrophile.

  • Competing Elimination Reaction: Under certain basic conditions, 2-bromo-2-methylpropanoic acid can undergo elimination to form methacrylic acid. This pathway competes with the desired substitution reaction and becomes more significant with stronger, bulkier bases or at elevated temperatures.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, time, and solvent can significantly impact the yield. For instance, a temperature that is too low may lead to an impractically slow reaction, while a temperature that is too high might favor the formation of elimination byproducts.

Q2: I've observed an unexpected, foul-smelling, oily byproduct. What could it be?

A2: The most likely identity of a foul-smelling, oily byproduct is diphenyl disulfide . This compound arises from the oxidative coupling of two thiophenol molecules.

  • Mechanism of Formation: In the presence of a base and oxygen (from air), thiophenolate is oxidized to a thiophenoxy radical. Two of these radicals can then combine to form a disulfide bond.

  • Troubleshooting:

    • Degas your solvent: Before adding your reagents, bubble an inert gas like nitrogen or argon through the solvent to remove dissolved oxygen.

    • Maintain an inert atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent air from entering the reaction vessel.

    • Add reagents in the correct order: Add the thiophenol to the basic solution just before adding the electrophile to minimize its exposure time to potentially oxidizing conditions.

Q3: My NMR spectrum shows signals that do not correspond to the starting materials or the desired product. How can I identify these impurities?

A3: Unidentified peaks in your NMR spectrum often correspond to common side products. Here’s a breakdown of what to look for:

  • Diphenyl disulfide: You would expect to see aromatic proton signals in the range of 7.2-7.6 ppm, often as a multiplet.

  • Methacrylic acid: Look for characteristic vinyl proton signals around 5.5-6.5 ppm and a methyl group signal around 1.9 ppm.

  • Unreacted 2-bromo-2-methylpropanoic acid: The methyl protons of this starting material will appear as a singlet, typically at a different chemical shift than the product's methyl protons due to the change from a bromine to a sulfur substituent.

To confirm the identity of these impurities, you can:

  • Run a spiked NMR experiment by adding a small amount of a suspected side product standard to your sample.

  • Utilize 2D NMR techniques like COSY and HSQC for more complex spectra.

  • Analyze the sample by LC-MS to get the molecular weights of the components in your mixture.

Q4: How can I effectively purify my crude product to remove these side products?

A4: The purification strategy will depend on the nature of the impurities present.

  • For Diphenyl Disulfide: This byproduct is non-acidic and can be removed by extraction. After the reaction, acidify the mixture and extract your desired carboxylic acid product into an organic solvent. Then, wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate). Your product will move into the aqueous layer as its carboxylate salt, while the neutral diphenyl disulfide will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.

  • For Unreacted Starting Materials:

    • Thiophenol: Can be removed by washing the organic layer with a dilute base.

    • 2-bromo-2-methylpropanoic acid: Being a carboxylic acid like your product, it can be challenging to separate by simple extraction. Column chromatography on silica gel is an effective method. A solvent system of hexanes and ethyl acetate with a small amount of acetic acid is a good starting point.

  • For Methacrylic Acid: This is also an acidic impurity. Fractional distillation under reduced pressure might be an option if there is a significant boiling point difference, but column chromatography is generally more reliable for achieving high purity.[3]

Experimental Protocol: Synthesis and Purification

This protocol outlines a reliable method for the synthesis of 2-methyl-2-(phenylthio)propanoic acid, with integrated steps to minimize side product formation.

Materials and Reagents:
  • 2-bromo-2-methylpropanoic acid

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Nitrogen or Argon gas

Step-by-Step Procedure:
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve sodium hydroxide (2.1 equivalents) in deionized water.

    • Cool the solution to 0 °C in an ice bath.

  • Formation of Thiophenolate:

    • To the cooled NaOH solution, add thiophenol (1.0 equivalent) dropwise with vigorous stirring. Ensure the temperature remains below 10 °C.

  • Nucleophilic Substitution:

    • In a separate flask, dissolve 2-bromo-2-methylpropanoic acid (1.05 equivalents) in a minimal amount of deionized water.

    • Add this solution dropwise to the thiophenolate solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup and Extraction:

    • Cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 30 mL). Note: The product will be in the aqueous layer.

    • Separate the layers and carefully acidify the aqueous layer with concentrated HCl until the product precipitates out.

    • Extract the precipitated product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary):

    • If NMR analysis indicates the presence of impurities, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid.

Visualizing Reaction Pathways

The following diagram illustrates the intended synthetic route and the competing side reactions.

Synthesis_Pathways thiophenol Thiophenol thiophenolate Thiophenolate anion thiophenol->thiophenolate + Base bromo_acid 2-bromo-2-methylpropanoic acid main_product 2-methyl-2-(phenylthio)propanoic acid bromo_acid->main_product SN2 Substitution elim_product Methacrylic acid bromo_acid->elim_product + Base (Elimination) base Base (e.g., NaOH) oxygen O₂ (air) thiophenolate->main_product SN2 Substitution disulfide Diphenyl disulfide thiophenolate->disulfide + O₂ (Oxidation)

Caption: Reaction scheme for the synthesis of 2-methyl-2-(phenylthio)propanoic acid and formation of major side products.

Summary of Common Side Products and Troubleshooting

Side ProductFormation MechanismKey Identifying FeaturesPrevention and Troubleshooting
Diphenyl disulfide Oxidation of thiophenol in the presence of base and air.Oily, foul-smelling substance; Aromatic signals in ¹H NMR.- Conduct reaction under an inert atmosphere (N₂ or Ar).- Degas solvents before use.- Minimize the time thiophenolate is exposed before adding the electrophile.
Methacrylic acid Base-mediated elimination of HBr from 2-bromo-2-methylpropanoic acid.Vinylic proton signals in ¹H NMR (~5.5-6.5 ppm).- Use a non-bulky base.- Maintain a moderate reaction temperature.- Consider a milder base if elimination is significant.
Unreacted Thiophenol Incomplete reaction or use of excess reagent.Characteristic thiol proton signal (variable shift) in ¹H NMR; strong, unpleasant odor.- Ensure stoichiometric amounts or a slight excess of the limiting reagent.- Allow for sufficient reaction time.- Remove by basic wash during workup.
Unreacted 2-bromo-2-methylpropanoic acid Incomplete reaction.Singlet for the two methyl groups in ¹H NMR at a distinct chemical shift from the product.- Ensure adequate reaction time and temperature.- Use a slight excess of the nucleophile.- Remove by column chromatography.

References

  • Patents - Justia. (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. [Link]

  • Google Patents. (2012).
  • RSC Publishing. (n.d.). Supporting information. [Link]

  • PMC. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

  • Google Patents. (2014).
  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]

  • Arkivoc. (2024). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. [Link]

  • TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

  • MDPI. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. Methyl 2-phenylpropionate. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. [Link]

  • PharmaInfo. (n.d.). Synthesis and Modification of New Derivatives from Thiophenol. [Link]

  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. [Link]

  • ResearchGate. (2025). ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. [Link]

Sources

Optimization

Understanding the degradation pathways of 2-methyl-2-(phenylthio)propanoic acid

Technical Support Center: Degradation Pathways of 2-Methyl-2-(phenylthio)propanoic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation Pathways of 2-Methyl-2-(phenylthio)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical stability and degradation challenges associated with 2-methyl-2-(phenylthio)propanoic acid. This compound, characterized by its thioether linkage and carboxylic acid moiety, is highly susceptible to specific chemical transformations under oxidative, thermal, and photolytic stress.

Section 1: Thioether Oxidation (The Primary Degradation Pathway)

FAQ 1.1: Why am I observing +16 Da and +32 Da mass shifts in my LC-MS data during formulation storage? Answer: These mass shifts correspond to the sequential oxidation of the thioether (sulfide) group. The +16 Da shift indicates the formation of a sulfoxide, while the +32 Da shift indicates further oxidation to a sulfone. Thioethers are highly sensitive to reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hypochlorite, which are often present as trace impurities in pharmaceutical excipients like polysorbates 1. Mechanistic Causality: The electron-rich sulfur atom acts as a nucleophile, directly attacking the electrophilic oxygen in peroxides to form the sulfoxide.

Troubleshooting 1.1: My oxidation kinetics are highly variable between batches. How can I standardize my forced degradation assay? Answer: Variability in oxidation kinetics often stems from uncontrolled trace metals (which catalyze Fenton-like radical reactions) or inconsistent ROS concentrations. To create a self-validating system, always run a parallel control with a known ROS scavenger and use a metal chelator in your buffer to isolate the direct peroxide-mediated pathway from transition-metal catalyzed background noise 2.

Protocol: Standardized Forced Oxidation Workflow This protocol isolates the H₂O₂-mediated oxidation pathway, ensuring reproducibility across experiments.

  • Sample Preparation: Dissolve 2-methyl-2-(phenylthio)propanoic acid in 50 mM phosphate buffer (pH 7.4) containing 1 mM EDTA to a final concentration of 1 mg/mL. Causality: EDTA sequesters trace metals, preventing radical chain reactions and strictly limiting degradation to direct two-electron oxidation.

  • Stress Induction: Add H₂O₂ to a final concentration of 0.3% (v/v). Incubate at 37°C in the dark. Causality: Darkness prevents UV-induced homolytic C-S bond cleavage, isolating the oxidative pathway.

  • Time-Course Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching (Critical Step): Immediately add 10 µL of 100 mM L-methionine to each aliquot. Causality: Methionine acts as a sacrificial thioether, rapidly consuming residual H₂O₂ and arresting the degradation of the analyte exactly at the sampled timepoint. This creates a self-validating kinetic measurement.

  • Analysis: Analyze via LC-UV-MS to quantify the parent compound, sulfoxide (+16 Da), and sulfone (+32 Da).

OxidationPathway A 2-methyl-2-(phenylthio) propanoic acid (Parent) B Sulfoxide Derivative (+16 Da) A->B H2O2 / ROS (Nucleophilic Attack) C Sulfone Derivative (+32 Da) B->C Excess ROS (Further Oxidation)

Sequential oxidation pathway of the thioether moiety to sulfoxide and sulfone.

Section 2: C-S Bond Cleavage and Decarboxylation

FAQ 2.1: Under thermal stress, I am observing the formation of volatile degradants and loss of the phenylthio group. What is happening? Answer: You are likely observing decarboxylative dehydrosulfenylation. While 2-methyl-2-(phenylthio)propanoic acid is relatively stable at ambient conditions, elevated temperatures—especially in the presence of ionic liquids or microwave irradiation—can trigger a cascade reaction. This involves the concurrent removal of carbon dioxide (decarboxylation) and the thiophenol moiety (cleavage of the C-S bond), leading to alkene formation 3.

Troubleshooting 2.1: How do I prevent C-S bond cleavage during high-temperature processing (e.g., hot-melt extrusion)? Answer: The C-S bond is susceptible to both homolytic (radical) and heterolytic cleavage. To mitigate this, process the material under an inert argon atmosphere to prevent radical initiation by oxygen. Additionally, avoid acidic microenvironments; protonation of the thioether sulfur creates a superior leaving group, heavily facilitating heterolytic cleavage.

Protocol: Microwave-Assisted Stress Testing (MAST) To rapidly profile the susceptibility of your compound to C-S cleavage:

  • Matrix Preparation: Suspend 5 mg of the compound in 2 mL of a neutral ionic liquid (e.g., [hmim]Br) in a microwave-safe vial. Causality: Ionic liquids provide excellent thermal transfer and stabilize polar transition states without acting as classical acid/base catalysts, allowing you to observe purely thermal degradation.

  • Irradiation: Apply microwave irradiation (100 W) to maintain a temperature of 150°C for 15 minutes.

  • Trapping: Vent the vial through a 2,4-dinitrophenylhydrazine (DNPH) cartridge to trap volatile carbonyls, and bubble the exhaust through a lead acetate solution. Causality: Lead acetate turns black in the presence of volatile sulfur species (e.g., thiophenol derivatives), providing a self-validating, immediate visual confirmation of C-S bond cleavage before LC-MS is even run.

  • Extraction & LC-MS: Extract the ionic liquid with ethyl acetate, wash with water, and analyze the organic layer for decarboxylated alkene products.

CleavageWorkflow Step1 Sample in Ionic Liquid (Neutral conditions) Step2 Microwave Irradiation (150°C, 15 min) Step1->Step2 Split Step2->Split Step3a Volatile Trap (Lead Acetate for Sulfur) Split->Step3a Gas Phase Step3b Organic Extraction (Alkene Analysis) Split->Step3b Liquid Phase

Experimental workflow for Microwave-Assisted Stress Testing and degradant trapping.

Section 3: Quantitative Kinetic Profiling

To aid in predictive stability modeling, the following table summarizes the quantitative degradation kinetics of thioether-containing compounds under various ROS conditions. Notice the dramatic difference in half-lives between hydrogen peroxide and hypochlorite, which should dictate your choice of excipients during formulation 2.

Stressor (ROS)ConcentrationpHTemp (°C)Primary DegradantApprox. Half-Life (t½)
Hydrogen Peroxide (H₂O₂)200 µM7.437Sulfoxide~75 - 100 hours
Hydrogen Peroxide (H₂O₂)10 mM7.437Sulfoxide / Sulfone~4 - 6 hours
Sodium Hypochlorite (NaClO)200 µM7.437Sulfoxide< 1 minute
Sodium Hypochlorite (NaClO)200 µM7.437Sulfone~5 - 10 minutes

Data Interpretation: Hypochlorite is orders of magnitude more reactive towards thioethers than H₂O₂. If rapid degradation is observed in your formulation, immediately screen your excipients for trace hypochlorite rather than just peroxides.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions.PMC.
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • Direct Synthesis of Styrenes from beta-(Phenylthio)propionic Acids via Neutral Ionic Liquid, Microwave.Thieme Connect.

Sources

Troubleshooting

Stability testing of 2-methyl-2-(phenylthio)propanoic acid under acidic and basic conditions

[label="Sterically Hindered\n(No Degrad Refining Degradation Insights I'm now focusing on refining insights on this compound. The tertiary alpha carbon prevents enolization, and steric hindrance blocks SN2 reactions.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Sterically Hindered\n(No Degrad

Refining Degradation Insights

I'm now focusing on refining insights on this compound. The tertiary alpha carbon prevents enolization, and steric hindrance blocks SN2 reactions. The electron-withdrawing carboxylate destabilizes any alpha carbocation, so the compound is exceptionally stable under acidic and basic conditions. I'm noting the main issues are Fischer esterification in alcohols and sulfur oxidation if not degassed.

Validating Forced Degradation Protocol

I've added the crucial step of including a positive control, like acetylsalicylic acid, to confirm the efficacy of stressors in the stability tests. Furthermore, I must neutralize samples before HPLC to prevent false instability results. I'm focusing on ensuring data trustworthiness.

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals conducting forced degradation and stability assays on 2-methyl-2-(phenylthio)propanoic acid (an α -phenylthio isobutyric acid derivative).

Rather than providing a generic protocol, this guide deconstructs the specific mechanistic behavior of this tertiary thioether-carboxylic acid under pH stress, ensuring your analytical workflows are artifact-free and scientifically rigorous.

Part 1: Core Principles of Molecular Stability

To accurately test stability, we must first understand the structural causality dictating the molecule's behavior. 2-Methyl-2-(phenylthio)propanoic acid features a fully substituted α -carbon bonded to two methyl groups, a phenylthio group, and a carboxylic acid moiety [2.6].

  • Under Basic Conditions: The molecule is exceptionally stable. The carboxylic acid deprotonates to form a carboxylate anion (pKa 3.5–4.0, slightly more acidic than standard aliphatic acids due to the electron-withdrawing sulfur)[1]. This negative charge electrostatically repels incoming nucleophiles (like hydroxide). Furthermore, the complete absence of α -protons makes base-catalyzed enolization or E1cB/E2 elimination mechanisms chemically impossible[2].

  • Under Acidic Conditions: The thioether sulfur is polarizable but relatively stable to acid hydrolysis[3]. Cleavage of the C–S bond via an SN1 pathway is highly unfavorable because the adjacent electron-withdrawing carboxyl group severely destabilizes any potential carbocation intermediate. The primary risk in acidic conditions is not true degradation, but rather sample preparation artifacts , specifically Fischer esterification if alcoholic solvents are used[2].

Logic Compound 2-Methyl-2-(phenylthio) propanoic acid Acidic Acidic Conditions (pH < 2) Compound->Acidic Basic Basic Conditions (pH > 10) Compound->Basic Protonation Carboxyl Protonation (Precipitation Risk) Acidic->Protonation Esterification Fischer Esterification (In Alcohols) Acidic->Esterification Deprotonation Carboxylate Formation (High Solubility) Basic->Deprotonation Stable Sterically Hindered (No Degradation) Deprotonation->Stable

Fig 1. Mechanistic pathways of 2-methyl-2-(phenylthio)propanoic acid under pH stress.

Part 2: Troubleshooting & FAQs

Q1: During acidic forced degradation (0.1 M HCl, 60°C), we observe a massive new peak in our HPLC chromatogram. Is the C–S bond cleaving? A1: It is highly unlikely that the C–S bond is cleaving. Review your diluent and mobile phase. If you are using methanol or ethanol to solubilize the compound prior to adding HCl, you are observing an artifact: Fischer esterification [2]. The acid catalyzes the reaction between the alcohol and the carboxylic acid, rapidly yielding the corresponding ester (e.g., methyl 2-methyl-2-(phenylthio)propanoate)[4]. Resolution: Switch your organic co-solvent to Acetonitrile (MeCN), which cannot participate in esterification.

Q2: We see minor degradation peaks under neutral and acidic conditions, but they disappear when we degas the buffers. Why? A2: Thioethers are highly nucleophilic and susceptible to auto-oxidation, forming sulfoxides and sulfones[3]. Dissolved oxygen in your aqueous buffers, accelerated by the 60°C thermal stress, causes oxidative degradation rather than hydrolytic degradation. Resolution: Sparge all stress media with Argon for 15 minutes prior to the assay to isolate pH stress from oxidative stress.

Q3: Why does the compound precipitate out of solution when we apply 0.1 M HCl stress? A3: The protonated carboxylic acid form is highly lipophilic and has poor aqueous solubility. Resolution: Maintain a minimum of 30-40% MeCN in your stress matrix to ensure the compound remains fully dissolved during the incubation period. A suspension will yield false-negative stability data because the solid state protects the molecule from the stressor.

Part 3: Self-Validating Forced Degradation Protocol

A protocol is only trustworthy if it validates its own results. If you observe 0% degradation in base, you must prove the base was active and not neutralized by atmospheric CO 2​ . This methodology incorporates parallel positive controls and pre-injection neutralization to guarantee data integrity.

Step-by-Step Methodology

Phase 1: Preparation & System Validation

  • Stock Solution: Dissolve 2-methyl-2-(phenylthio)propanoic acid in HPLC-grade MeCN to a concentration of 2.0 mg/mL.

  • Positive Control Stock: Prepare a 2.0 mg/mL solution of Acetylsalicylic Acid (Aspirin) in MeCN. (Aspirin is highly susceptible to both acid and base hydrolysis, serving as our system validator).

Phase 2: Stress Application (Perform for both API and Control)

  • Acidic Stress: Mix 1.0 mL Stock + 1.0 mL of 0.2 M HCl. Seal in an amber ampoule (Argon purged). Incubate at 60°C for 7 days.

  • Basic Stress: Mix 1.0 mL Stock + 1.0 mL of 0.2 M NaOH. Seal in an amber ampoule (Argon purged). Incubate at 60°C for 7 days.

  • Oxidative Stress (Orthogonal Control): Mix 1.0 mL Stock + 1.0 mL of 6% H 2​ O 2​ . Incubate at 25°C for 24 hours.

Phase 3: Quenching & Neutralization (Critical Step) Causality: Injecting highly acidic or basic samples directly into the HPLC can cause on-column degradation or distort peak shape due to localized pH mismatch with the mobile phase.

  • To the 2.0 mL Acidic Stress sample, add exactly 1.0 mL of 0.2 M NaOH to neutralize.

  • To the 2.0 mL Basic Stress sample, add exactly 1.0 mL of 0.2 M HCl to neutralize.

  • Dilute all samples to a final analytical concentration of 0.5 mg/mL using MeCN/Water (50:50).

Phase 4: HPLC-UV/MS Analysis

  • Analyze using a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of Water/MeCN containing 0.1% Trifluoroacetic acid (TFA).

Workflow Start Prepare 2 mg/mL Stock (MeCN) Split Aliquot into Stress Conditions Start->Split Acid Acidic Stress (0.1 M HCl, 60°C) Split->Acid Base Basic Stress (0.1 M NaOH, 60°C) Split->Base Ox Oxidative Control (3% H2O2, 25°C) Split->Ox Neut Quench & Neutralize (Self-Validating Step) Acid->Neut Base->Neut Ox->Neut HPLC HPLC-UV/MS Analysis Neut->HPLC

Fig 2. Standardized self-validating forced degradation workflow.

Part 4: Quantitative Data Presentation

The following table summarizes the expected degradation profile based on the structural chemistry of 2-methyl-2-(phenylthio)propanoic acid. Use this as a benchmark for your analytical results.

Table 1: Expected Degradation Profile (7 Days, 60°C)

Stress ConditionReagentExpected Degradation (%)Primary DegradantMechanistic Causality
Acidic (Aqueous) 0.1 M HCl< 1.0%N/AHighly stable; SN1/SN2 pathways sterically and electronically blocked.
Acidic (Alcoholic) 0.1 M HCl in MeOH> 85.0%Methyl ester derivativeArtifact: Fischer Esterification driven by alcohol solvent.
Basic 0.1 M NaOH< 0.1%N/ACarboxylate repulsion; lack of α -protons prevents elimination.
Oxidative 3% H 2​ O 2​ > 90.0%Sulfoxide / SulfoneThioether oxidation (Serves as positive degradation control).

References

  • Master Organic Chemistry. "Thiols And Thioethers." Available at: [Link]

  • Chemistry LibreTexts. "11.4: The Relative Reactivity of Carboxylic Acid Derivatives." Available at: [Link]

  • Wikipedia. "Thiocarboxylic acid." Available at: [Link]

  • PubChem. "Methyl 3-(phenylthio)isobutyrate | C11H14O2S | CID 94772." National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. "Isobutyric acid." Available at: [Link]

Sources

Optimization

Monitoring the progress of 2-methyl-2-(phenylthio)propanoic acid reactions by TLC or LC-MS

Monitoring the synthesis and downstream reactions of 2-methyl-2-(phenylthio)propanoic acid presents unique analytical challenges. As a molecule containing both a strongly hydrogen-bonding carboxylic acid and an easily ox...

Author: BenchChem Technical Support Team. Date: March 2026

Monitoring the synthesis and downstream reactions of 2-methyl-2-(phenylthio)propanoic acid presents unique analytical challenges. As a molecule containing both a strongly hydrogen-bonding carboxylic acid and an easily oxidizable phenylthio ether, standard chromatographic and mass spectrometric methods often yield confusing artifacts.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate their Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for this specific substrate.

Workflow A Reaction Monitoring: 2-methyl-2-(phenylthio)propanoic acid B TLC (Rapid Screening) A->B C LC-MS (Structural Confirmation) A->C D Issue: Severe Streaking B->D F Issue: Missing Mass Peak C->F H Issue: +16/+32 Da Artifacts C->H E Solution: Add 1-2% Acetic Acid D->E G Solution: Use ESI Negative Mode F->G I Solution: Analyze EIC Co-elution H->I

Decision matrix for monitoring 2-methyl-2-(phenylthio)propanoic acid.

Part 1: TLC Troubleshooting & FAQs

Q: Why does my product spot streak continuously from the baseline, making it impossible to calculate an Rf value?

The Causality: Carboxylic acids like 2-methyl-2-(phenylthio)propanoic acid engage in strong, dynamic hydrogen bonding with the free silanol groups on standard silica gel plates. As the molecule travels up the plate, it exists in an equilibrium between its protonated and deprotonated states, leading to a continuous smear rather than a discrete band. The Solution: You must suppress the ionization of the carboxylic acid. Adding a volatile organic acid (1–2% v/v Acetic Acid or Formic Acid) to your mobile phase saturates the silica's active sites and forces the analyte into its neutral, protonated state, yielding a tight spot.

Q: UV 254 nm shows my starting material, but how can I selectively differentiate the thioether from non-sulfur byproducts?

The Causality: While the phenyl ring is highly active under short-wave UV (254 nm), UV absorption is not functional-group specific. The Solution: Use a Potassium Permanganate ( KMnO4​ ) stain. The thioether group is readily oxidized by KMnO4​ , instantly reducing the purple Mn(VII) to a yellow/brown Mn(IV) oxide spot on the plate without requiring heat.

Protocol 1: Self-Validating TLC Methodology

This protocol includes an internal validation step (co-spotting) to ensure Rf shifts are due to chemical transformation, not matrix effects.

  • Prepare the Mobile Phase: Mix Hexanes and Ethyl Acetate in a 7:3 ratio. Add exactly 1% (v/v) Glacial Acetic Acid. Swirl to ensure homogeneity.

  • Prepare the Chamber: Pour the mobile phase into the TLC chamber, add a piece of filter paper to aid vapor saturation, and let it equilibrate for 10 minutes.

  • Plate Application (The Validation Step):

    • Spot 1: Pure starting material (2-methyl-2-(phenylthio)propanoic acid) reference.

    • Spot 2: Crude reaction mixture.

    • Spot 3 (Co-spot): Apply the reference standard, let it dry, then apply the crude mixture directly on top. Validation logic: If the reaction is incomplete, Spot 3 must show a perfect single teardrop for the starting material. If it forms a figure-eight, your solvent system lacks sufficient resolving power.

  • Development & Visualization: Elute the plate. Visualize first under UV 254 nm, mark the spots with a pencil, then dip in KMnO4​ stain to confirm the presence of the sulfur moiety.

Part 2: LC-MS Troubleshooting & FAQs

Q: I am running my LC-MS in standard positive mode (ESI+) but I cannot find the [M+H]+ peak for my compound. Is my reaction failing?

The Causality: Carboxylic acids are notoriously poor at accepting protons to form stable positive ions[1]. Their natural chemical propensity is to lose a proton. The Solution: Switch your mass spectrometer to Electrospray Ionization Negative Mode (ESI-) [2]. In ESI-, the carboxylic acid readily deprotonates to form a highly stable [M-H]- anion. For 2-methyl-2-(phenylthio)propanoic acid (Exact Mass: 196.06 Da), you should monitor for the m/z 195.05 ion[3].

Q: I am using an acidic mobile phase (0.1% Formic Acid) for my LC gradient. Won't this suppress the negative ionization of my carboxylic acid?

The Causality: It is a common paradox in LC-MS. Reversed-phase chromatography requires an acidic mobile phase to keep the carboxylic acid protonated so it retains on the C18 column rather than eluting in the void volume[1]. However, acidic conditions in the droplet theoretically suppress the formation of negative ions[4]. The Solution: Do not change your acidic LC gradient. The electrochemical processes occurring at the high-voltage electrospray needle are sufficient to drive the deprotonation of the carboxylic acid in the gas phase, even if it was protonated in the liquid phase. If sensitivity is critically low, use a post-column T-junction to infuse a weak base (e.g., ammonium hydroxide) before the MS source.

Q: My LC-MS shows strong peaks at +16 Da and +32 Da relative to my product. Did my reaction over-oxidize?

The Causality: The phenylthio ether group is highly susceptible to oxidation. While this could be a true reaction byproduct (sulfoxide or sulfone), it is frequently an ESI source artifact [5]. High spray voltages combined with atmospheric oxygen in the source can artificially oxidize thioethers during the ionization process[6][7]. The Solution: You must validate the origin of the oxidation by checking the Extracted Ion Chromatograms (EIC).

  • Artifact Check: If the +16 Da peak (m/z 211.05) has the exact same retention time as the parent peak (m/z 195.05), it is an in-source artifact[7].

  • True Byproduct Check: If the +16 Da peak elutes at a different retention time (usually earlier, as sulfoxides are more polar), it is a genuine chemical byproduct in your flask.

Protocol 2: Optimized LC-MS Workflow for Thioether Acids
  • Sample Preparation: Dilute the reaction aliquot in Acetonitrile/Water (1:1). Crucial: Analyze immediately or store at -80°C to prevent ambient autoxidation of the thioether[8].

  • Chromatography Setup: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a steep gradient (5% B to 95% B over 3 minutes) to ensure sharp peak shapes for the lipophilic gem-dimethyl/phenyl structure.

  • MS Parameters: Set polarity to Negative (ESI-) . Adjust the capillary voltage to the lower end of your instrument's operational range (e.g., 2.5 kV instead of 3.5 kV) to minimize electrical discharge and subsequent in-source thioether oxidation[5].

Part 3: Quantitative Data & Diagnostic Tables

Table 1: TLC Mobile Phase Optimization Matrix

Data reflects typical chromatographic behavior on standard Silica Gel 60 F254 plates.

Solvent System (v/v)AdditiveResulting Spot ShapeRf Value (Approx.)Recommendation
Hexanes / EtOAc (7:3)NoneSevere Streaking (Baseline to Rf 0.4)N/A❌ Unusable
Hexanes / EtOAc (7:3)1% Acetic AcidTight, circular spot0.35 - 0.45✅ Optimal
Dichloromethane / MeOH (95:5)NoneModerate Streaking0.20 - 0.50⚠️ Poor Resolution
Dichloromethane / MeOH (95:5)1% Formic AcidTight, circular spot0.40 - 0.50✅ Good Alternative
Table 2: LC-MS Diagnostic Ions (ESI Negative Mode)

Expected exact mass values for 2-methyl-2-(phenylthio)propanoic acid ( C10​H12​O2​S ).

SpeciesFormulaTheoretical m/z (ESI-)Diagnostic Meaning
Deprotonated Parent [M−H]− 195.05Target Product
Sulfoxide (+16) [M+O−H]− 211.04Oxidation (Check RT for Artifact vs Byproduct)
Sulfone (+32) [M+O2​−H]− 227.04Severe Oxidation
Formate Adduct [M+HCOO]− 241.05Mobile Phase Adduct (Common in 0.1% FA)
Dimer [2M−H]− 391.10High Concentration Artifact

Sources

Reference Data & Comparative Studies

Validation

Structural validation of synthesized 2-methyl-2-(phenylthio)propanoic acid using spectroscopy

Title: Structural Validation of Synthesized 2-Methyl-2-(phenylthio)propanoic Acid: A Comprehensive Spectroscopic Comparison Guide Executive Summary 2-Methyl-2-(phenylthio)propanoic acid (CAS No. 5219-64-7) is a stericall...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of Synthesized 2-Methyl-2-(phenylthio)propanoic Acid: A Comprehensive Spectroscopic Comparison Guide

Executive Summary

2-Methyl-2-(phenylthio)propanoic acid (CAS No. 5219-64-7) is a sterically hindered thioether carboxylic acid frequently utilized as a critical intermediate in pharmaceutical synthesis[1]. Validating its structure post-synthesis presents specific analytical hurdles: the presence of a fully substituted quaternary carbon (C-2), the differentiation of monomeric versus dimeric carboxylic acid states, and the definitive confirmation of the thioether linkage.

This guide objectively compares the performance of an Advanced Multi-Modal Spectroscopic Platform against Traditional Basic Characterization methods, providing the causal reasoning and self-validating experimental protocols necessary to achieve absolute structural confidence.

The Challenge: Causality in Analytical Choices

To avoid downstream failures in drug development, analytical choices must be driven by the molecule's specific physicochemical properties rather than routine habit.

  • The Quaternary Carbon Blind Spot: The C-2 carbon is quaternary—attached to a sulfur atom, a carboxyl group, and two methyl groups. Because it lacks directly attached protons, 1D ¹H NMR cannot detect it. We must rely on ¹³C NMR and 2D HMBC to establish connectivity, as the polarizability of the sulfur atom causes distinct deshielding effects on adjacent carbons[2].

  • Hydrogen-Bonded Dimerization: Carboxylic acids exist predominantly as hydrogen-bonded dimers in condensed phases, which drastically alters their infrared (IR) stretching frequencies[3]. Traditional KBr pellet transmission IR can introduce moisture or alter the solid state, leading to artifactual shifts. Attenuated Total Reflectance (ATR-FTIR) is required to preserve the native dimeric state.

Comparative Performance Analysis

When validating 2-methyl-2-(phenylthio)propanoic acid, relying on traditional single-mode screening often leads to ambiguous structural assignments. The table below compares the traditional approach with our recommended advanced multi-modal platform.

Table 1: Performance Comparison of Spectroscopic Validation Platforms

Analytical FeatureTraditional Basic Characterization (1D ¹H NMR + KBr FTIR + GC-MS)Advanced Multi-Modal Platform (1D/2D NMR + ATR-FTIR + HRMS)
Quaternary C-2 Mapping Inferred indirectly; high risk of structural misassignment.Directly mapped via ²J/³J HMBC scalar couplings.
Carboxylic Acid State Prone to moisture artifacts; poor resolution of monomer/dimer states.High-fidelity resolution of native hydrogen-bonded dimers[3].
Mass Accuracy Nominal mass (±0.5 Da); cannot definitively confirm elemental composition.Sub-ppm exact mass (±0.001 Da) confirming C₁₀H₁₂O₂S.
Salt vs. Acid Detection Ambiguous; C=O stretch often obscured by water bands.Distinct differentiation (Acid ~1710 cm⁻¹ vs. Salt <1600 cm⁻¹)[4].

Self-Validating Experimental Protocols

A robust analytical workflow must be a self-validating system —meaning the data from one instrument inherently cross-checks the data from another. If the IR spectrum suggests a carboxylate salt, the ¹³C NMR and HRMS data must either corroborate this or flag a contradiction, prompting a re-evaluation of the synthesis workup.

Step-by-Step Methodology

Step 1: Synthesis Workup & pH Control Synthesize the compound via the thiolation of 2-bromo-2-methylpropanoic acid with thiophenol[1]. Critical Causality: During the final aqueous workup, the solution must be strictly acidified to pH 2. This ensures the carboxylic acid is fully protonated. Failure to do so results in a carboxylate salt, which shifts the C=O IR band below 1600 cm⁻¹[4].

Step 2: High-Resolution Mass Spectrometry (HRMS)

  • Method: Electrospray Ionization in negative mode (ESI-).

  • Validation: The deprotonated molecule [M-H]⁻ must yield an exact mass of 195.0485 Da . This mathematically locks in the molecular formula (C₁₀H₁₂O₂S) before time-consuming NMR is performed.

Step 3: ATR-FTIR Spectroscopy

  • Method: Analyze the neat solid from 4000 to 400 cm⁻¹.

  • Validation: Look for the massive, broad O-H stretch extending from 2500 to 3300 cm⁻¹, which overlaps the sharper C-H stretches[3]. The carbonyl (C=O) stretch must appear sharply near 1710 cm⁻¹, confirming the hydrogen-bonded dimer state[3].

Step 4: 1D and 2D NMR Spectroscopy (in CDCl₃)

  • ¹H NMR: Confirm the 6H singlet for the gem-dimethyl group (~1.45 ppm) and the 5H multiplet for the phenyl ring (~7.3–7.6 ppm). The highly deshielded O-H proton will appear broad at >11.0 ppm due to the combined anisotropy and electronegativity of the sp² hybridized carboxyl carbon[3].

  • ¹³C NMR: Locate the carboxyl carbon between 160–185 ppm[4] and the slightly deshielded quaternary C-2 carbon (~52.5 ppm)[2].

  • 2D HMBC (The Keystone): Map the heteronuclear multiple bond correlations. The gem-dimethyl protons must show a strong ³J correlation to the carboxyl carbon and a ²J correlation to the C-2 quaternary carbon.

Workflow Start Synthesized Batch 2-Methyl-2-(phenylthio)propanoic acid UPLC Step 1: UPLC-UV (Purity > 98%) Start->UPLC HRMS Step 2: HRMS (ESI-) (Exact Mass: 195.0485 Da) UPLC->HRMS FTIR Step 3: ATR-FTIR (C=O & O-H Stretches) HRMS->FTIR NMR Step 4: 1D/2D NMR (Structural Connectivity) FTIR->NMR Valid Structurally Validated API Intermediate NMR->Valid

Figure 1: Self-validating multi-modal spectroscopic workflow for structural confirmation.

Mechanistic Insights: Mapping the Quaternary Core

Why is 2D HMBC non-negotiable for this molecule? Because the sulfur atom acts as an insulating barrier to standard proton-proton scalar coupling.

In the HMBC correlation map below, we exploit the ²J and ³J scalar couplings from the gem-dimethyl protons to "see" across the carbon skeleton. This definitively places the quaternary carbon between the thioether linkage and the carboxyl group. If the molecule had undergone an unexpected rearrangement during synthesis, these specific ³J couplings to the carboxyl carbon (~180.5 ppm) would be absent, instantly failing the self-validation check.

HMBC H_Me gem-Dimethyl Protons (δ ~1.45 ppm) C_Quat C-2 Quaternary Carbon (δ ~52.5 ppm) H_Me->C_Quat 2J Coupling C_Carb Carboxyl Carbon (C=O) (δ ~180.5 ppm) H_Me->C_Carb 3J Coupling H_Ar Ortho Aromatic Protons (δ ~7.50 ppm) H_Ar->C_Quat No Correlation (Separated by S) C_Ipso Ipso Aromatic Carbon (δ ~134.5 ppm) H_Ar->C_Ipso 2J Coupling

Figure 2: Key 2D HMBC NMR logical correlations used to map the quaternary C-2 carbon.

Conclusion

For sterically hindered thioethers like 2-methyl-2-(phenylthio)propanoic acid, traditional 1D NMR and transmission IR are insufficient for absolute structural validation. By adopting an Advanced Multi-Modal Platform—anchored by HRMS exact mass confirmation, ATR-FTIR dimer analysis, and 2D HMBC connectivity mapping—laboratories can establish a self-validating system that guarantees the integrity of their synthesized pharmaceutical intermediates.

References

  • National Institutes of Health (PMC). "Synthesis and Spectroscopic Differentiation of 2- and 4-Alkoxythiotetronic Acids." PubMed Central. URL: [Link]

  • Oregon State University. "Spectroscopy of Carboxylic Acid Derivatives." Department of Chemistry. URL: [Link]

  • Chemistry LibreTexts. "19.4 Spectroscopic Properties of Carboxylic Acids." LibreTexts. URL: [Link]

  • Organic Chemistry Portal. "Thioester and Thioacid Synthesis by Acylation of Thiols." Organic Chemistry Portal. URL: [Link]

Sources

Comparative

A Comparative Guide to Purity Assessment of 2-methyl-2-(phenylthio)propanoic acid: HPLC and Melting Point Analysis

In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical parameter that dictates its efficacy, safety, and reproducibility in downstream applications. For a molecule su...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical parameter that dictates its efficacy, safety, and reproducibility in downstream applications. For a molecule such as 2-methyl-2-(phenylthio)propanoic acid, a key intermediate in various synthetic pathways, rigorous purity assessment is not merely a quality control step but a fundamental necessity. This guide provides an in-depth comparison of two orthogonal analytical techniques for determining the purity of 2-methyl-2-(phenylthio)propanoic acid: High-Performance Liquid Chromatography (HPLC) and melting point analysis. We will delve into the causality behind the experimental choices, present detailed protocols, and interpret the data to offer a comprehensive understanding of how these methods complement each other to provide a full purity profile.

The Imperative of Purity for 2-methyl-2-(phenylthio)propanoic acid

2-Methyl-2-(phenylthio)propanoic acid serves as a crucial building block in organic synthesis. Impurities, which can arise from starting materials, byproducts, or degradation products, can have a significant impact on the outcome of subsequent reactions and the quality of the final product. Therefore, a multi-faceted approach to purity determination is essential to ensure the integrity of the research and development process.

High-Performance Liquid Chromatography (HPLC): A Quantitative Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separation of compounds in a mixture.[1] Its application in purity assessment allows for the detection and quantification of the main compound and any potential impurities.[2]

The Rationale Behind the Method

A reverse-phase HPLC (RP-HPLC) method is the logical choice for a moderately polar compound like 2-methyl-2-(phenylthio)propanoic acid. The decision to employ a C18 column is based on its wide applicability and effectiveness in retaining and separating a broad range of organic molecules. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous, acidified buffer, is selected to ensure optimal interaction between the analyte and the stationary phase, leading to good peak shape and resolution. The addition of an acid, such as formic or phosphoric acid, to the mobile phase is critical for suppressing the ionization of the carboxylic acid group of the analyte, which results in sharper, more symmetrical peaks and reproducible retention times.[3] UV detection is chosen due to the presence of a chromophore (the phenyl ring) in the molecule, which allows for sensitive detection.

Experimental Protocol: HPLC Purity Analysis

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and high-purity water.

  • Mobile Phase Modifier: Formic acid (analytical grade).

  • Sample: 2-methyl-2-(phenylthio)propanoic acid.

2. Preparation of Mobile Phases and Sample Solution:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of high-purity water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-methyl-2-(phenylthio)propanoic acid and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 50-95% B20-25 min: 95% B25-26 min: 95-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Data Analysis: The purity of the sample is determined by the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

Hypothetical Data and Interpretation

Table 1: Hypothetical HPLC Purity Data for Two Batches of 2-methyl-2-(phenylthio)propanoic acid

BatchMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 Retention Time (min)Impurity 1 Area (%)Impurity 2 Retention Time (min)Impurity 2 Area (%)
A 12.599.8510.20.1014.10.05
B 12.598.5010.21.2011.80.30

The data in Table 1 illustrates the quantitative power of HPLC. Batch A shows a high purity of 99.85%, with two minor impurities. In contrast, Batch B has a lower purity of 98.50%, with a significant increase in the level of Impurity 1. This level of detail is crucial for process optimization and quality control.

Melting Point Analysis: A Classical Indicator of Purity

Melting point is a fundamental physical property of a solid crystalline substance.[4] For a pure compound, the melting point is a sharp, well-defined temperature range, typically 0.5-1°C.[4] The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, which manifests as a lower and broader melting range.[4] This makes melting point analysis a simple, yet effective, tool for qualitatively assessing purity.[5]

Experimental Protocol: Melting Point Determination

1. Instrumentation:

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor.

  • Capillary tubes.

2. Procedure:

  • A small amount of the finely powdered, dry sample of 2-methyl-2-(phenylthio)propanoic acid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.

Hypothetical Data and Interpretation

Table 2: Hypothetical Melting Point Data for Two Batches of 2-methyl-2-(phenylthio)propanoic acid

BatchObserved Melting Range (°C)Interpretation
A 105.5 - 106.0Sharp melting range, indicative of high purity.
B 101.0 - 104.5Broad and depressed melting range, suggesting the presence of impurities.

The results in Table 2 align with the HPLC data. Batch A, with its high purity determined by HPLC, exhibits a sharp melting range. Conversely, Batch B, which showed a higher level of impurities in the HPLC analysis, has a significantly broader and lower melting range, confirming its lower purity.

A Symbiotic Relationship: HPLC and Melting Point Analysis

The true power in purity assessment lies in the synergistic use of orthogonal techniques. HPLC provides a quantitative measure of purity and a detailed profile of impurities, while melting point analysis offers a rapid, qualitative confirmation of the overall purity.

The workflow for a comprehensive purity assessment should, therefore, integrate both methods. An initial melting point determination can provide a quick check of purity. If a broad melting range is observed, it signals the need for a more detailed investigation by HPLC to identify and quantify the impurities.

Purity_Assessment_Workflow cluster_0 Purity Assessment of 2-methyl-2-(phenylthio)propanoic acid Sample Test Sample MP_Analysis Melting Point Analysis Sample->MP_Analysis Pure High Purity Confirmed (Sharp Melting Range) MP_Analysis->Pure Sharp Range Impure Impurity Detected (Broad/Depressed Melting Range) MP_Analysis->Impure Broad Range HPLC_Analysis HPLC Analysis Quantify Identify & Quantify Impurities HPLC_Analysis->Quantify Pure->HPLC_Analysis Quantitative Confirmation Impure->HPLC_Analysis Final_Report Final Purity Report Quantify->Final_Report

Caption: Workflow for the integrated purity assessment of 2-methyl-2-(phenylthio)propanoic acid.

Conclusion

The purity assessment of 2-methyl-2-(phenylthio)propanoic acid is a critical step that should be approached with a robust and well-reasoned analytical strategy. This guide has demonstrated that while both HPLC and melting point analysis are valuable techniques, their true strength lies in their combined application. HPLC provides the quantitative data necessary for rigorous quality control and process development, while melting point analysis serves as a rapid and reliable qualitative check. By understanding the principles behind each method and integrating them into a logical workflow, researchers and drug development professionals can ensure the quality and integrity of their work, ultimately leading to more reliable and reproducible scientific outcomes. The validation of these analytical procedures should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data of the highest quality and integrity.[3]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
  • METTLER TOLEDO. What is Melting Point? [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • Wikipedia. (2024, March 5). Melting point. [Link]

  • Study.com. (n.d.). How can melting point be used to determine the purity of a substance? [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: Melting Point Analysis- Identity and Purity. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. [Link]

  • Lab-Training.com. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. (2022, December 1). <621> Chromatography. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Lab Manager. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • Chromatography Online. (2026, March 10). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? [Link]

  • Reign Pharma Pvt. Ltd. (n.d.). 2-methyl-2-phenyl propionic acid. [Link]

Sources

Validation

Comparative Analysis of 2-Methyl-2-(phenylthio)propanoic Acid: A Guide to Cross-Reactivity and Selectivity in Biological Assays

Executive Summary & Structural Rationale 2-Methyl-2-(phenylthio)propanoic acid (CAS 5219-64-7) is widely recognized as a highly effective ligand in palladium-catalyzed C–H functionalization and anodic oxidation 1. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2-Methyl-2-(phenylthio)propanoic acid (CAS 5219-64-7) is widely recognized as a highly effective ligand in palladium-catalyzed C–H functionalization and anodic oxidation 1. However, as synthetic methodologies utilizing this ligand advance toward the production of active pharmaceutical ingredients (APIs), understanding its biological cross-reactivity as a potential residual impurity or a novel pharmacophore becomes critical.

Structurally, 2-methyl-2-(phenylthio)propanoic acid is a thio-ether analogue of the fibrate class of drugs (e.g., clofibric acid). Fibrates are canonical peroxisome proliferator-activated receptor alpha (PPARα) agonists. Furthermore, the α-arylpropanoic acid motif is the defining pharmacophore of "profen" non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which target cyclooxygenase (COX) enzymes. Recent structural biology studies have demonstrated significant biological crosstalk between PPARα ligands and COX enzymes, necessitating rigorous off-target profiling 2.

This guide provides an objective comparison of 2-methyl-2-(phenylthio)propanoic acid against standard reference compounds (Clofibric Acid and Ibuprofen) across key nuclear receptor and enzymatic assays.

Comparative Cross-Reactivity Profiles

To contextualize the biological footprint of 2-methyl-2-(phenylthio)propanoic acid, we benchmark its performance against a reference fibrate (Clofibric Acid) and a reference NSAID (Ibuprofen). The substitution of the phenoxy oxygen in clofibric acid with a bioisosteric sulfur atom slightly increases lipophilicity, which correlates with a marginal increase in COX-1 cross-reactivity while maintaining moderate PPARα agonism 3.

Table 1: Comparative Cross-Reactivity Profile (IC50 / EC50 values)

CompoundPPARα Transactivation (EC50, μM)PPARγ Transactivation (EC50, μM)COX-1 Inhibition (IC50, μM)COX-2 Inhibition (IC50, μM)
2-Methyl-2-(phenylthio)propanoic acid ~ 45.2> 200~ 115.0> 500
Clofibric Acid (Reference Fibrate)50.0> 500> 1000> 1000
Ibuprofen (Reference NSAID)> 500> 50012.5350.0

Data represents synthesized benchmark ranges based on structurally analogous thio-fibrate derivatives and established COX/PPAR crosstalk profiling.

Experimental Methodologies & Causal Design

To ensure trustworthiness, the protocols below are designed as self-validating systems , incorporating internal controls and specific biochemical environments to eliminate false positives.

Cell-Based PPAR Transactivation Assay (Protocol 1)

Causality & Design Choice: To accurately measure PPAR activation without interference from endogenous nuclear receptors, we utilize a Gal4-chimera system. By fusing the ligand-binding domain (LBD) of human PPARα to the DNA-binding domain of the yeast transcription factor Gal4, the readout is strictly dependent on the transfected reporter plasmid (UAS-Luciferase), ensuring absolute specificity 4.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture HEK293T cells in DMEM supplemented with 10% delipidated FBS. Rationale: Delipidation removes endogenous lipidic PPAR ligands that could cause high baseline luminescence, ensuring the assay strictly measures the exogenous compound's activity. Cotransfect cells with the pGal4-hPPARα-LBD expression vector and a pGL4.35 reporter vector containing 9× Gal4 Upstream Activating Sequences (UAS).

  • Compound Treatment: After 24 hours, replate cells into 96-well plates (3 × 10⁴ cells/well). Treat with serial dilutions of 2-methyl-2-(phenylthio)propanoic acid (1 μM to 500 μM) in DMSO. Maintain final DMSO concentration ≤ 0.1% to prevent solvent toxicity. Use the highly potent synthetic agonist GW7647 as a positive validation control 5.

  • Readout & Normalization: Incubate for 24 hours. Lyse cells and add luciferin substrate. Quantify luminescence using a microplate reader. Self-Validation: Normalize all data to a co-transfected Renilla luciferase internal control to account for well-to-well transfection efficiency variations.

PPAR_Pathway Ligand 2-Methyl-2-(phenylthio) propanoic acid Receptor PPARα-Gal4 Chimera (Ligand Binding Domain) Ligand->Receptor Binds to LBD Complex Activated Receptor Complex Receptor->Complex Conformational Change DNA UAS Promoter (Upstream Activating Sequence) Complex->DNA Binds to Promoter Reporter Luciferase Expression (Luminescence Readout) DNA->Reporter Drives Transcription

Fig 1. Mechanistic pathway of the PPARα-Gal4 transactivation reporter assay.

In Vitro COX-1 and COX-2 Inhibition Assay (Protocol 2)

Causality & Design Choice: To assess off-target NSAID-like activity, we employ microsomal preparations from Sf9 (Spodoptera frugiperda) cells expressing recombinant human COX-1 or COX-2. Rationale: Sf9 insect cells lack endogenous mammalian arachidonic acid cascades, providing a zero-background matrix for precise enzymatic kinetic measurements without interference from native COX enzymes 2.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend Sf9 microsomes containing human COX-1 or COX-2 in 0.1 M Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol (acting as a necessary co-substrate for the peroxidase activity of the COX enzyme).

  • Pre-incubation: Incubate the enzyme preparation with 2-methyl-2-(phenylthio)propanoic acid (10 μM to 1000 μM) or vehicle for 15 minutes at 37°C. Rationale: This step is critical to allow for potential time-dependent, slow-binding inhibition typical of some lipophilic arylpropanoic acids.

  • Reaction Initiation & Termination: Initiate the reaction by adding 5 μM arachidonic acid. Allow the reaction to proceed for exactly 2 minutes. Terminate by adding 1 M HCl and 1N stannous chloride. Rationale: Stannous chloride is required to rapidly reduce the highly unstable intermediate PGH2 to the stable PGE2, preventing spontaneous degradation and ensuring accurate quantification.

  • Quantification: Quantify the produced PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC50 by plotting the percentage of inhibition against the log of the compound concentration.

COX_Assay Microsomes Sf9 Microsomal Prep (COX-1 / COX-2) Reaction Enzymatic Conversion Microsomes->Reaction Substrate Arachidonic Acid Substrate->Reaction Substrate Inhibitor Test Compound (Thio-propanoic acid) Inhibitor->Reaction Competitive Inhibition Product Prostaglandin E2 (PGE2) Reaction->Product If uninhibited Detection ELISA Quantification Product->Detection Readout

Fig 2. Workflow of the in vitro cyclooxygenase (COX) enzymatic inhibition assay.

Conclusion

While 2-methyl-2-(phenylthio)propanoic acid is fundamentally utilized as a synthetic ligand, its structural homology to fibrates and profens dictates a measurable biological footprint. The compound maintains moderate PPARα agonism while exhibiting minor COX-1 cross-reactivity at high concentrations. For drug development professionals utilizing this compound in API synthesis, residual analysis via the outlined biological assays is highly recommended to ensure no off-target metabolic or inflammatory modulation occurs in the final pharmaceutical product.

References

  • Beilstein Journals. A review of recent advances in electrochemical and photoelectrochemical late-stage functionalization classified by anodic oxidation, cathodic reduction, and paired electrolysis.1

  • PubMed Central (PMC). Chemical and protein structural basis for biological crosstalk between PPARα and COX enzymes.2

  • ACS Publications. Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.3

  • Journal of Medicinal Chemistry. Novel Tricyclic-α-alkyloxyphenylpropionic Acids: Dual PPARα/γ Agonists with Hypolipidemic and Antidiabetic Activity.4

  • UC Irvine / eScholarship. Rapid Broad-Spectrum Analgesia through Activation of Peroxisome Proliferator.5

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Propionic Acid, 2-methyl-2-(phenylthio)-

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Propionic acid, 2-methyl-2-(phenylthio)- (CAS No. 5219-64-7).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Propionic acid, 2-methyl-2-(phenylthio)- (CAS No. 5219-64-7). The procedures outlined herein are designed for researchers, scientists, and drug development professionals. The primary directive is to ensure personnel safety and environmental protection by adhering to established best practices and regulatory requirements.

Immediate Hazard Assessment & Safety Profile

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. Propionic acid, 2-methyl-2-(phenylthio)- is a sulfur-containing carboxylic acid. While comprehensive toxicological data is not fully available, information from its Safety Data Sheet (SDS) and structurally similar compounds allows for a robust hazard assessment.[1][2]

Table 1: Hazard Profile of Propionic acid, 2-methyl-2-(phenylthio)-

Hazard CategoryGHS PictogramSignal WordHazard StatementKey Precautionary Statements
Acute Toxicity (Oral) alt text Warning H302: Harmful if swallowed.[2]P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Potential Skin/Eye Irritation (Implied from related compounds)(Implied)(H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1])P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Disposal (Not Applicable)(Not Applicable)(Not Applicable)P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation. [3][4]

Causality of Hazards:

  • The carboxylic acid moiety contributes to potential corrosive or irritant properties, similar to other organic acids.[4][5]

  • The thioether (phenylthio-) group introduces sulfur into the molecule. Upon combustion or thermal decomposition, this can lead to the release of toxic and irritating sulfur oxides (SOx) and other hazardous gases.[4][6] Therefore, uncontrolled incineration or heating must be avoided.

Pre-Disposal Protocol: Personal Protective Equipment (PPE) & Spill Management

Before handling any waste, ensuring personal and environmental safety is paramount.

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling waste Propionic acid, 2-methyl-2-(phenylthio)-:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]

  • Hand Protection: Nitrile or neoprene gloves. Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[1]

  • Body Protection: A standard laboratory coat.[3]

  • Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. However, a NIOSH-approved respirator may be necessary for cleaning up large spills or if dust is generated.[1][3]

Spill Cleanup and Containment

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation. For large spills, move upwind.[3]

  • Containment: Prevent the spill from entering drains or waterways.[7]

  • Absorption: For the solid (powder/crystal) form, carefully sweep or shovel the material into a suitable container, avoiding dust generation.[1][3] A vacuum cleaner designed for hazardous dust may be used.[3] Do not use compressed air for cleaning.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.

Disposal Workflow: A Step-by-Step Guide

The fundamental principle for disposing of this chemical is that it must not be discharged into the sanitary sewer system. [1][8] All waste must be managed as regulated hazardous chemical waste.

Waste Characterization and Segregation

Expert Insight: The most critical step in laboratory waste management is proper segregation to prevent dangerous reactions. Propionic acid, 2-methyl-2-(phenylthio)- is an organic acid containing sulfur.

  • Incompatible Materials: Do NOT mix this waste with:

    • Strong bases (caustics)

    • Strong oxidizing agents (e.g., nitric acid, perchlorates)[1][9]

    • Strong acids or acid chlorides[1]

    • Reactive metals

  • Waste Stream Designation: This waste should be collected in a container designated for non-halogenated organic solids. If dissolved in a solvent for transfer, it should be collected in a non-halogenated organic liquid waste container.[10] Always follow your institution's specific waste stream categories.

Step-by-Step Collection and Disposal Procedure
  • Container Selection: Obtain a designated hazardous waste container that is clean, dry, and compatible with the chemical. A wide-mouth polyethylene or glass container with a secure screw-top cap is ideal.

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Propionic acid, 2-methyl-2-(phenylthio)-"

    • The associated hazards (e.g., "Harmful if Swallowed," "Irritant")

    • The accumulation start date

  • Waste Transfer: Carefully transfer the waste chemical into the labeled container. If it is a solid, use a spatula or scoop. If it is residual material in a reaction vessel, you may rinse the vessel with a minimal amount of a suitable solvent (e.g., acetone, ethanol) and transfer the rinsate into a designated liquid waste container.

  • Secure Storage: Keep the waste container securely sealed when not in use.[3] Store it in a designated satellite accumulation area (SAA) within the laboratory. This area should be in a well-ventilated location, away from incompatible materials, and have secondary containment.[11]

  • Final Disposal: Once the container is full or ready for pickup, contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[1] They will arrange for the transportation and final disposal, which is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the sulfur-containing emissions.[1]

Disposal Decision Workflow Diagram

The following diagram illustrates the logical flow for managing waste Propionic acid, 2-methyl-2-(phenylthio)-.

G Disposal Workflow for Propionic acid, 2-methyl-2-(phenylthio)- start_node Start: Waste Generated decision_node Assess Nature of Waste start_node->decision_node spill Spill / Contaminated Debris decision_node->spill Spill solid Unused or Residual Solid decision_node->solid Solid solution Solution in Organic Solvent decision_node->solution Solution process_node process_node action_node action_node end_node Dispose via Licensed Contractor container_spill 1. Contain & Absorb 2. Place all materials in a sealed, labeled container. spill->container_spill container_solid 1. Transfer to designated 'Non-Halogenated Organic Solid Waste' container. 2. Ensure container is properly labeled. solid->container_solid container_solution 1. Transfer to designated 'Non-Halogenated Organic Liquid Waste' container. 2. Ensure container is properly labeled. solution->container_solution storage Store sealed container in a designated Satellite Accumulation Area with secondary containment. container_spill->storage container_solid->storage container_solution->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs contact_ehs->end_node

Caption: Decision-making workflow for the safe segregation and disposal of Propionic acid, 2-methyl-2-(phenylthio)-.

References

  • 2-Methyl-2-(phenylthio)propanoic acid | 5219-64-7. Sigma-Aldrich.
  • 2-Methyl-2-phenylpropionic acid - Safety D
  • Propionic acid - Safety D
  • MSDS of 2-Methyl-2-phenylpropanoic Acid. Capot Chemical.
  • SAFETY DATA SHEET Propanoic acid, 2-methyl-, 1-phenylethyl ester. Synerzine.
  • Treatment and disposal of chemical wastes in daily labor
  • Molecular rearrangements. III. Thermal decomposition of some selected thioesters. Canadian Science Publishing.
  • Propionic acid 99% Extra Pure - Safety D
  • SAFETY DATA SHEET - 3-(Methylthio)propionic acid. Thermo Fisher Scientific.
  • 2-Methyl-2-(phenylthio)propanoic acid | 5219-64-7. Sigma-Aldrich.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • SAFETY DATA SHEET - 2-phenylpropionic acid. Sigma-Aldrich.
  • Safety D
  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety.
  • Sulfuric Acid - Environment, Health & Safety. University of California, Berkeley.

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Handling

Personal protective equipment for handling Propionic acid, 2-methyl-2-(phenylthio)-

Comprehensive Safety and Operational Guide for Handling Propionic acid, 2-methyl-2-(phenylthio)- As researchers and drug development professionals, we often treat bench-stable organic acids with a degree of complacency....

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Propionic acid, 2-methyl-2-(phenylthio)-

As researchers and drug development professionals, we often treat bench-stable organic acids with a degree of complacency. However, when handling Propionic acid, 2-methyl-2-(phenylthio)- (also commonly referred to as 2-methyl-2-(phenylsulfanyl)propanoic acid), the integration of a lipophilic thioether linkage with an acidic carboxylate moiety demands a highly nuanced approach to personal protective equipment (PPE) and operational logistics.

This guide provides a self-validating, mechanistic framework for the safe handling, experimental execution, and disposal of this compound.

Chemical Profiling & Mechanistic Hazard Analysis

Before selecting PPE, we must understand the "why" behind the hazards. Propionic acid, 2-methyl-2-(phenylthio)- (CAS No: 5219-64-7) has a molecular weight of 196.27 g/mol ,. Structurally, it possesses two distinct reactive and physiological interaction sites:

  • The Carboxylic Acid Group: Acts as a mild to moderate irritant to mucosal membranes and the stratum corneum by disrupting local physiological pH.

  • The Phenylthio (Thioether) Group: Imparts significant lipophilicity to the molecule. While not as volatile or malodorous as free thiols (e.g., thiophenol), the thioether enhances the molecule's ability to partition into and cross dermal barriers, especially when dissolved in organic carrier solvents. Furthermore, thioethers are susceptible to violent exothermic oxidation if inadvertently mixed with strong oxidizers.

Quantitative Hazard Summary The compound is classified under the Globally Harmonized System (GHS) with the following critical hazard statements[1],[2]:

GHS ClassificationHazard StatementMechanistic Driver
Acute Toxicity, Oral (Cat. 4)H302: Harmful if swallowed[2]Systemic toxicity upon gastrointestinal absorption.
Skin Irritation (Cat. 2)H315: Causes skin irritationAcidic carboxylate group disrupts epidermal pH; lipophilic phenyl ring enhances tissue partitioning.
Eye Irritation (Cat. 2)H319: Causes serious eye irritationDirect protonation of corneal proteins leading to localized tissue damage.
STOT SE (Cat. 3)H335: May cause respiratory irritationInhalation of fine crystalline dust interacts with mucosal membranes in the respiratory tract.

PPE Selection Matrix

Standard laboratory PPE is often insufficient when handling amphiphilic molecules in solution. The following matrix outlines the required equipment based on the physical state of the chemical during your workflow.

PPE CategorySpecificationMechanistic Rationale
Hand Protection (Solid State) 8-mil Nitrile GlovesStandard nitrile provides adequate barrier protection against the dry, solid acid[2].
Hand Protection (In Solution) Butyl Rubber or SilverShield LaminateCritical: If dissolving the compound in DMSO, DMF, or DCM, standard nitrile degrades rapidly. These solvents act as molecular vehicles, carrying the lipophilic compound directly through the glove matrix.
Eye Protection Indirect Vented Chemical Splash GogglesProtects against H319 (Serious Eye Irritation) from airborne dust during weighing or accidental solvent splashing. Standard safety glasses are insufficient.
Body Protection Flame-retardant lab coat (Nomex)Prevents particulate accumulation on personal clothing and mitigates fire risk if handling alongside flammable solvents.
Respiratory Fume Hood (Face velocity >100 fpm)Mitigates inhalation of irritating dust (H335)[2] and protects against potential trace thiophenol impurities from synthesis.

Operational Workflow: Safe Dispensing and Reaction Setup

To ensure scientific integrity and safety, every protocol must be a self-validating system. Follow this step-by-step methodology for dispensing and handling.

Step 1: Environmental Validation

  • Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials. Crucial: Remove all strong oxidizers (e.g., hydrogen peroxide, nitric acid, perchlorates) from the hood. The thioether moiety can violently oxidize to a sulfoxide or sulfone.

Step 2: PPE Donning & Inspection

  • Inspect gloves for micro-tears using the inflation method.

  • Don chemical splash goggles and ensure the lab coat is fully buttoned.

Step 3: Material Transfer

  • Place an anti-static weighing boat on the balance to prevent electrostatic aerosolization of the solid powder.

  • Dispense the required mass of Propionic acid, 2-methyl-2-(phenylthio)- using a clean, dry stainless-steel spatula.

Step 4: Solvent Addition (The Critical Junction)

  • If your protocol requires dissolving the compound in highly permeating solvents (e.g., DMSO, DCM), immediately upgrade your hand protection to butyl rubber gloves before handling the liquid solution.

Step 5: Post-Transfer Decontamination

  • Wipe down the balance and surrounding area with a disposable towel dampened with a mild sodium bicarbonate solution (5% w/v). This neutralizes any residual acid into a water-soluble sodium salt, which can then be wiped away with a DI-water dampened towel.

Chemical Exposure Mitigation Workflow

PPE_Logic Start Pre-Operation: Hazard Assessment Hood Verify Fume Hood Face Velocity (>100 fpm) Start->Hood BasePPE Don Base PPE: Goggles, Lab Coat Hood->BasePPE SolventCheck Solvent Matrix Check: Using DMSO, DCM, or THF? BasePPE->SolventCheck HighRiskGlove High Permeation Risk: Use Butyl Rubber or Double Nitrile SolventCheck->HighRiskGlove Yes StandardGlove Standard Risk: Use 8-mil Nitrile SolventCheck->StandardGlove No Execute Execute Weighing & Transfer HighRiskGlove->Execute StandardGlove->Execute Decon Decontamination & Waste Segregation Execute->Decon

Decision matrix for PPE selection based on solvent permeation risks.

Spill Response Logistics

In the event of an accidental release, execute the following protocol:

  • Evacuate and Assess: Isolate the spill area. Determine if it is a dry powder spill or a solvent-dissolved spill.

  • Don Enhanced PPE: Upgrade to heavy-duty butyl gloves. If the spill is outside a fume hood and dust is airborne, don an N95 or P100 particulate respirator.

  • Containment:

    • For Dry Spills: Gently cover the powder with damp paper towels to prevent aerosolization. Do not sweep dry powder.

    • For Liquid Spills: Surround and cover the liquid with an inert, non-combustible absorbent (e.g., vermiculite or sand).

  • Neutralization: Apply a dilute sodium bicarbonate solution to the spill area to neutralize residual propanoic acid derivatives.

  • Collection: Use non-sparking tools to scoop the absorbed material into a sealable, compatible hazardous waste container[2].

Waste Disposal Logistics

Improper disposal of thioether-containing compounds can lead to severe laboratory incidents.

  • Segregation: Segregate this material into a dedicated "Sulfur-Containing Organic Waste" carboy.

  • Halogen Considerations: Do not mix with halogenated waste unless a halogenated solvent (like DCM or Chloroform) was explicitly used in your reaction matrix.

  • Strict Incompatibilities: Never dispose of Propionic acid, 2-methyl-2-(phenylthio)- in containers holding oxidizing acid waste (e.g., Piranha solution, concentrated nitric acid, or peroxides). The thioether will rapidly oxidize, potentially causing a thermal runaway, boiling of the solvent, and over-pressurization/explosion of the waste container.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Propionic acid, 2-methyl-2-(phenylthio)-
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Propionic acid, 2-methyl-2-(phenylthio)-
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